C18:1-Ceramide-13C18
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H69NO3 |
|---|---|
Molekulargewicht |
581.8 g/mol |
IUPAC-Name |
(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enamide |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1,17+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,32+1,36+1 |
InChI-Schlüssel |
OBFSLMQLPNKVRW-JRZNUGNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to C18:1-Ceramide-13C18: Chemical Structure, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C18:1-Ceramide-13C18, a critical tool in lipidomics and biomedical research. This document details its chemical structure, physicochemical properties, and its significant role in cellular signaling pathways. Furthermore, it offers detailed experimental protocols for its quantification and visualization of its metabolic and signaling contexts.
Core Concepts: Chemical Identity and Physicochemical Properties
C18:1-Ceramide, also known as N-oleoyl-sphingosine, is a bioactive sphingolipid implicated in a multitude of cellular processes. The isotopically labeled form, this compound, incorporates eighteen carbon-13 atoms in its oleoyl (B10858665) acyl chain. This stable isotope labeling renders it an invaluable internal standard for mass spectrometry-based quantification of endogenous C18:1-Ceramide, enabling precise and accurate measurements in complex biological matrices.[1][2]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| Chemical Formula | C18[13C18]H69NO3 | [3] |
| Molecular Weight | 581.94 g/mol | [4] |
| Monoisotopic Mass | 581.7095 u | N/A |
| Synonyms | N-Oleoyl-D-sphingosine (oleoyl-U-¹³C₁₈), Cer(d18:1/18:1(9Z)) (oleoyl-¹³C₁₈) | [4] |
| Physical State | Solid | [3] |
| Solubility | Soluble in Chloroform, DMF | [5] |
| Storage Temperature | -20°C | [1][4] |
Synthesis of this compound: A General Overview
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. While detailed proprietary protocols are not publicly available, the general synthetic strategy involves two key stages:
-
Synthesis of [U-13C18] Oleic Acid: This is the critical step where the isotopic label is introduced. The synthesis involves building the 18-carbon chain with full incorporation of 13C atoms. This can be achieved through various organic synthesis routes utilizing 13C-labeled precursors.
-
Coupling to Sphingosine: The synthesized [U-13C18] oleic acid is then chemically coupled to a D-erythro-sphingosine backbone. This is typically achieved through an amide bond formation reaction, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides.[6] The resulting this compound is then purified using chromatographic techniques to ensure high purity for its use as an analytical standard.
Experimental Protocols: Quantification of C18:1-Ceramide using LC-MS/MS
The use of this compound as an internal standard is crucial for accurate quantification of endogenous C18:1-Ceramide in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Sample Preparation: Lipid Extraction from Plasma
This protocol is adapted from established methods for ceramide extraction.[7][8]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To a 50 µL aliquot of plasma, add a known amount of this compound solution (e.g., 50 pmol in methanol).
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) protein precipitation solution (e.g., isopropanol:chloroform 9:1 v/v).[7]
-
Vortex: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 250 µL of the supernatant containing the lipid extract to a new 96-well plate or autosampler vial.
-
Evaporation: Dry the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
This method is based on reverse-phase chromatography to separate different ceramide species.[9]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.[10]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.[10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute ceramides (B1148491) of increasing hydrophobicity.
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
MRM Transitions:
-
C18:1-Ceramide (Endogenous): Precursor ion (Q1) m/z 564.5 → Product ion (Q3) m/z 264.3.
-
This compound (Internal Standard): Precursor ion (Q1) m/z 582.5 → Product ion (Q3) m/z 282.3.
-
-
Data Analysis: The concentration of endogenous C18:1-Ceramide is determined by calculating the peak area ratio of the endogenous analyte to the 13C-labeled internal standard and comparing this to a standard curve prepared with known concentrations of unlabeled C18:1-Ceramide and a fixed concentration of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for quantifying C18:1-Ceramide.
Role in Cellular Signaling Pathways
C18:1-Ceramide is a key signaling molecule involved in various cellular processes, most notably apoptosis and insulin (B600854) resistance.
C18:1-Ceramide in Apoptosis
Elevated levels of ceramides, including C18:1-Ceramide, can trigger programmed cell death or apoptosis. This occurs through various mechanisms, including the activation of protein phosphatases and the regulation of key apoptotic proteins.
One of the well-characterized pathways involves the activation of Protein Phosphatase 2A (PP2A). Ceramide can directly bind to and activate PP2A, which in turn dephosphorylates and regulates the activity of several pro- and anti-apoptotic proteins. For instance, activated PP2A can dephosphorylate and inactivate the pro-survival kinase Akt, thereby promoting apoptosis.
Caption: C18:1-Ceramide's role in apoptosis.
C18:1-Ceramide in Insulin Resistance
Accumulation of intramuscular and hepatic C18:1-Ceramide is strongly associated with the development of insulin resistance.[9] Ceramides interfere with the insulin signaling cascade at several key points.
A primary mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway. Ceramides can activate protein phosphatases like PP2A, which dephosphorylate and inactivate Akt. Inactivated Akt is unable to promote the translocation of GLUT4 glucose transporters to the cell surface, leading to impaired glucose uptake.
Caption: C18:1-Ceramide's impact on insulin signaling.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of ceramides in health and disease. Its use as an internal standard ensures the accuracy and reliability of quantitative studies, which are fundamental to elucidating the complex signaling pathways in which these bioactive lipids participate. This guide provides a foundational understanding of its properties, a general synthetic approach, and detailed methodologies for its application, empowering researchers to advance our knowledge of ceramide biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 油酸-13C18 ≥99 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of single- and double-13C-labeled cholesterol oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 10. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis and Metabolism of C18:1-Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, autophagy, cell proliferation, and differentiation. The specific biological function of a ceramide is often dictated by the length and saturation of its N-acyl chain. C18:1-ceramide, containing an 18-carbon monounsaturated fatty acid (oleic acid), is a prominent ceramide species implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of C18:1-ceramide, including detailed enzymatic pathways, quantitative data, experimental protocols, and the visualization of key processes.
C18:1-Ceramide Biosynthesis and Metabolism
The cellular levels of C18:1-ceramide are tightly regulated through a network of interconnected metabolic pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.
De Novo Biosynthesis Pathway
The de novo pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of ceramide in the endoplasmic reticulum (ER).
-
Serine Palmitoyltransferase (SPT) : This rate-limiting enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.
-
3-Ketodihydrosphingosine Reductase (KDSR) : This enzyme reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine).
-
Ceramide Synthase 1 (CerS1) : Dihydrosphingosine is then acylated with an 18-carbon fatty acyl-CoA, specifically oleoyl-CoA (C18:1-CoA), by Ceramide Synthase 1 (CerS1) to form C18:1-dihydroceramide.[1] CerS1 exhibits high selectivity for C18-acyl CoAs.[2][3]
-
Dihydroceramide (B1258172) Desaturase 1 (DEGS1) : The final step in the de novo synthesis of C18:1-ceramide is the introduction of a trans-double bond at the 4,5-position of the sphingoid base of C18:1-dihydroceramide by DEGS1, yielding C18:1-ceramide.[4][5] This enzyme is located on the cytosolic face of the endoplasmic reticulum.[5]
Sphingomyelin Hydrolysis Pathway
This pathway involves the catabolism of sphingomyelin, a major component of cellular membranes, to generate ceramide. This process is catalyzed by sphingomyelinases (SMases) and can occur in various cellular compartments, including the plasma membrane, lysosomes, and mitochondria. The hydrolysis of sphingomyelin containing an N-oleoyl group would yield C18:1-ceramide.
Salvage Pathway
The salvage pathway recycles sphingosine (B13886), derived from the breakdown of complex sphingolipids in the lysosomes, back into ceramide.[6] Sphingosine is re-acylated by ceramide synthases, including CerS1 with oleoyl-CoA, to form C18:1-ceramide.[6] This pathway is crucial for maintaining cellular ceramide homeostasis.
Metabolic Fates of C18:1-Ceramide
Once synthesized, C18:1-ceramide can be further metabolized into other bioactive sphingolipids:
-
Phosphorylation : Ceramide kinase (CERK) can phosphorylate C18:1-ceramide to produce ceramide-1-phosphate (C1P), a signaling molecule with opposing effects to ceramide.[7][8]
-
Glycosylation : Glucosylceramide synthase (GCS) can add a glucose moiety to C18:1-ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids.
-
Deacylation : Ceramidase enzymes can hydrolyze the amide bond of C18:1-ceramide, releasing sphingosine and oleic acid.[9][10] There are acid, neutral, and alkaline ceramidases with different substrate specificities and subcellular localizations.[9][10]
Quantitative Data on C18:1-Ceramide
The cellular and tissue concentrations of C18:1-ceramide can vary significantly depending on the cell type, physiological state, and in response to external stimuli.
| Biological Matrix | C18:1-Ceramide Concentration | Reference |
| Cell Lines | ||
| HeLa Cells | ~0.5 pmol/nmol phosphate (B84403) (in vector control) | [11] |
| Tissues | ||
| Mouse Liver | Levels are generally lower compared to C16:0, C22:0, C24:0, and C24:1 ceramides. | [7][12] |
| Mouse Brain | Present as a component of the total ceramide pool. | [5] |
| Human Plasma | ||
| Healthy Controls | Variable, often lower than other ceramide species. | [13][14] |
| Obese Type 2 Diabetic Patients | Correlated with plasma TNF-α levels. | [14] |
| Metastatic Castration-Resistant Prostate Cancer Patients | Elevated levels associated with reduced survival. | [15] |
Table 1: Quantitative Levels of C18:1-Ceramide in Various Biological Samples.
| Enzyme | Substrate | K_m | V_max | Inhibitors | Reference |
| Ceramide Synthase 1 (CerS1) | Sphinganine | ~2-5 µM | Not specified | Fumonisin B1, P053 | [11][12][16] |
| C18:0-CoA | Not specified | Not specified | P053 (non-competitive) | [11] | |
| Dihydroceramide Desaturase 1 (DEGS1) | C13-DHCer | 2.41 µM | 16.5 (units not specified) | 4-HPR, SKI II (Ki = 0.3 µM) | [17][18] |
| Acid Ceramidase | N-oleoylsphingosine (C18:1/C18:1) | Higher than for shorter chain ceramides | Activity is ~3 times higher than for N-stearoylsphingosine | D-e-MAPP | [19][20] |
Table 2: Kinetic Parameters and Inhibitors of Key Enzymes in C18:1-Ceramide Metabolism.
Signaling Pathways of C18:1-Ceramide
C18:1-ceramide is a critical signaling molecule, particularly in the regulation of apoptosis and autophagy.
Role in Apoptosis
Increased levels of C18:1-ceramide can trigger the intrinsic apoptotic pathway. It can induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases.
Role in Autophagy
C18:1-ceramide has been shown to induce lethal mitophagy, a selective form of autophagy that targets mitochondria for degradation.[13][21] Endogenous C18:1-ceramide generated by CerS1 can directly interact with LC3B-II on the mitochondrial membrane, leading to the recruitment of autophagosomes to mitochondria.[13][21] This process is independent of apoptosis.[13][21]
Experimental Protocols
Quantification of C18:1-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely used method for the accurate and sensitive quantification of specific ceramide species.
1. Lipid Extraction:
-
Objective: To extract lipids from cells or tissues while minimizing degradation.
-
Protocol:
-
Homogenize cell pellets or tissues in a cold solvent mixture, typically chloroform (B151607):methanol (B129727) (1:2, v/v).
-
Add an internal standard, such as C17:0-ceramide, for normalization.
-
Induce phase separation by adding chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase mixture).
-
2. Liquid Chromatography (LC) Separation:
-
Objective: To separate C18:1-ceramide from other lipid species.
-
Typical Parameters:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.
-
Mobile Phase B: A mixture of organic solvents such as acetonitrile, isopropanol, and/or methanol with a modifier.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically employed to resolve different lipid classes.
-
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Objective: To specifically detect and quantify C18:1-ceramide.
-
Method: Multiple Reaction Monitoring (MRM) in positive ion mode is the preferred method.
-
Precursor Ion: The protonated molecule of C18:1-ceramide ([M+H]⁺).
-
Product Ion: A characteristic fragment ion, typically resulting from the loss of the fatty acyl chain or the sphingoid base headgroup.
-
-
Quantification: The peak area of the C18:1-ceramide MRM transition is integrated and normalized to the peak area of the internal standard. A standard curve generated with known amounts of C18:1-ceramide is used for absolute quantification.
Ceramide Synthase Activity Assay
-
Objective: To measure the activity of CerS1 in converting dihydrosphingosine and oleoyl-CoA to C18:1-dihydroceramide.
-
Protocol (based on in vitro assays):
-
Incubate cell or tissue homogenates (or purified enzyme) with dihydrosphingosine and C18:1-CoA in a suitable buffer.
-
The reaction can be monitored using radiolabeled substrates (e.g., [³H]sphinganine) or by quantifying the product using LC-MS/MS.
-
Stop the reaction by adding a solvent mixture for lipid extraction.
-
Extract and analyze the lipids as described above to quantify the amount of C18:1-dihydroceramide formed.
-
Visualizations
Caption: De Novo Biosynthesis Pathway of C18:1-Ceramide.
Caption: Key Metabolic Fates of C18:1-Ceramide.
Caption: Workflow for LC-MS/MS Quantification of C18:1-Ceramide.
Conclusion
C18:1-ceramide is a crucial bioactive lipid whose metabolism is intricately linked to fundamental cellular processes. Understanding the enzymes and pathways that govern its synthesis and degradation is paramount for elucidating its role in health and disease. The methodologies outlined in this guide provide a framework for researchers to accurately quantify C18:1-ceramide and investigate its dynamic regulation. As a key signaling molecule in apoptosis and autophagy, the enzymes involved in C18:1-ceramide metabolism represent promising targets for the development of novel therapeutic strategies for a range of diseases, including cancer and metabolic disorders.
References
- 1. Loss of the sphingolipid desaturase DEGS1 causes hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated plasma ceramide levels in post-menopausal women: a cross-sectional study | Aging [aging-us.com]
- 5. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]
- 10. Elusive Roles of the Different Ceramidases in Human Health, Pathophysiology, and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Untargeted lipidomics reveal association of elevated plasma C18 ceramide levels with reduced survival in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine. [vivo.weill.cornell.edu]
- 17. Loss of function and reduced levels of sphingolipid desaturase DEGS1 variants are both relevant in disease mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DEGS1 delta 4-desaturase, sphingolipid 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Substrate-specificities of acid and alkaline ceramidases in fibroblasts from patients with Farber disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resveratrol Affects Sphingolipid Metabolism in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of Ceramide Species
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramides (B1148491), a class of sphingolipids, are central mediators in a vast array of cellular processes. Once considered mere structural components of cell membranes, they are now recognized as critical signaling molecules. The biological function of a ceramide molecule is exquisitely dependent on the length of its N-acyl chain, leading to a functional diversity that is critical for cellular homeostasis. Dysregulation of specific ceramide species is implicated in numerous pathological states, including cancer, neurodegenerative diseases, diabetes, and inflammatory conditions. This guide provides an in-depth exploration of the distinct roles of various ceramide species, summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals targeting ceramide metabolism.
Introduction to Ceramide Diversity and Metabolism
Ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length of this fatty acid chain dictates the ceramide species, with common forms including long-chain (e.g., C16:0, C18:0) and very-long-chain (e.g., C22:0, C24:0) ceramides.[1][2] This structural heterogeneity is generated through three primary metabolic pathways, and the balance between these pathways determines the specific ceramide pool available for signaling.[3][4]
-
De Novo Synthesis: Creates ceramide from less complex molecules, starting with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum (ER).[2][5]
-
Sphingomyelin Hydrolysis: The breakdown of sphingomyelin, a major component of the plasma membrane, by sphingomyelinase enzymes rapidly generates ceramide in response to cellular stress.[3][6][7]
-
Salvage Pathway: Complex sphingolipids are broken down in lysosomes, and the resulting sphingosine is re-acylated to form ceramide.[8][9]
Figure 1: Overview of the three major ceramide generation pathways.
Chain Length-Specific Biological Functions
The biological impact of ceramides is not monolithic; rather, it is highly dependent on the acyl chain length, which influences their biophysical properties and interactions with downstream effector proteins.[10][11]
Apoptosis and Cell Cycle Arrest
Long-chain ceramides, particularly C16:0 and C18:0, are widely recognized as pro-apoptotic molecules.[12][13] They are generated in response to various cellular stressors, including chemotherapy, radiation, and cytokine stimulation (e.g., TNF-α), and act as second messengers to initiate programmed cell death.[4][6][7]
-
C16-Ceramide (CerS5/6-derived): Often linked to the induction of apoptosis and cell growth inhibition.[5][12] In some cancer contexts, however, it has been paradoxically associated with proliferation.[12][13]
-
C18-Ceramide (CerS1-derived): More consistently mediates cell death and is considered a tumor-suppressive lipid.[12][14]
The pro-apoptotic signaling cascade involves the activation of protein phosphatases (like PP1 and PP2A) and the inhibition of pro-survival pathways, such as the Akt signaling pathway.[15][16]
Figure 2: Ceramide-mediated apoptosis signaling pathway.
Insulin (B600854) Resistance and Metabolic Disease
An accumulation of ceramides, particularly C16:0 and C18:0, in metabolic tissues like skeletal muscle, liver, and adipose tissue is a key factor in the development of insulin resistance.[9][17][18] This occurs when an excess of saturated fatty acids drives de novo ceramide synthesis.[17][19]
These ceramides impair insulin signaling by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a critical node in the insulin signaling pathway.[3][16] This inhibition can occur through the activation of Protein Phosphatase 2A (PP2A) or atypical Protein Kinase C zeta (aPKCζ).[16] In contrast, very-long-chain ceramides (C>22) have been associated with improved insulin sensitivity.[20]
Figure 3: Mechanism of ceramide-induced insulin resistance.
Cancer
The role of ceramide species in cancer is complex and often contradictory, highlighting a "ceramide rheostat" where the balance between pro-death and pro-survival sphingolipids determines cell fate.[15][21]
-
Pro-Apoptotic (Tumor Suppressive): C18-ceramide, generated by CerS1, generally induces apoptosis in cancer cells.[12] Thus, activating CerS1 is a potential therapeutic strategy.
-
Pro-Proliferative (Oncogenic): C16-ceramide, produced by CerS6, has been implicated in promoting proliferation in certain cancers, such as breast and head and neck cancers.[12][21] Targeting CerS6 could therefore be a viable anti-cancer approach. Very-long-chain ceramides (C24) have also been linked to promoting proliferation.[11][20]
Neurodegeneration
Elevated levels of several ceramide species, including C16:0, C18:0, C20:0, and C24:0, are observed in brain tissues from patients with neurodegenerative diseases like Alzheimer's disease (AD).[22][23] In AD, the accumulation of amyloid-beta (Aβ) peptides stimulates sphingomyelinases, leading to increased ceramide production.[24] These excess ceramides contribute to neuronal apoptosis, synaptic dysfunction, and inflammation, exacerbating disease progression.[24][25]
Skin Barrier Function
Ceramides are the most abundant lipid class in the stratum corneum, comprising about 50% of the lipid matrix by weight.[26][27] They are essential for maintaining the skin's water permeability barrier.[28][29] Unlike their signaling roles inside the cell, the structural function in the skin is dominated by a highly complex mixture of species, especially very-long-chain (VLC) and ultra-long-chain (>C25) ceramides.[14][30] A deficiency in these specific ceramides leads to a compromised skin barrier, resulting in conditions like atopic dermatitis and psoriasis.[14][29]
Quantitative Data Summary
The following tables summarize quantitative findings regarding the differential expression and effects of ceramide species in various pathological contexts.
Table 1: Ceramide Species Alterations in Disease States
| Disease State | Tissue/Fluid | Ceramide Species | Observation | Reference(s) |
| Neurodegeneration (AD) | Brain Tissue | C16:0, C18:0, C20:0, C24:0 | Significant increase compared to age-matched controls. | [22][23] |
| Insulin Resistance | Skeletal Muscle | C16:0, C18:3 | Most strongly negatively correlated with insulin sensitivity. | [17] |
| Head & Neck Cancer | Tumor Tissue | C18:0 | Reduced levels compared to normal tissue. | [21] |
| Head & Neck Cancer | Tumor Tissue | C16:0, C24:0, C24:1 | Increased levels compared to normal tissue. | [21] |
| Atopic Dermatitis | Stratum Corneum | Ultra-long chain (>C24) | Reduced levels compared to healthy skin. | [14] |
| Breast Cancer | Tumor Tissue | Total Ceramides | Significantly higher levels than in normal tissue. | [4] |
Table 2: Functional Effects of Specific Ceramide Species
| Ceramide Species | Cellular Context | Effect | Mechanism | Reference(s) |
| C18-Ceramide | Cancer Cells | Induces Apoptosis | Mediated by CerS1 | [12] |
| C16-Ceramide | Cancer Cells | Promotes Proliferation | Mediated by CerS6 | [12] |
| Very-Long-Chain (VLC) | Cancer Cells | Promotes Proliferation | Mediated by CerS2 | [20] |
| C16-Ceramide | Pancreatic β-cells | Induces Apoptosis | Accompanies heightened ER stress | [14] |
| C18-Ceramide | Skeletal Muscle | Regulates FAO | Inhibition of CerS1 increases fatty acid oxidation. | [2] |
Experimental Protocols & Workflows
Studying the distinct functions of ceramide species requires precise and robust methodologies.
Ceramide Profiling via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurately identifying and quantifying individual ceramide species in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from homogenized tissue or cell pellets using a biphasic solvent system, typically a variation of the Bligh-Dyer or Folch method (e.g., chloroform:methanol). Internal standards (isotopically labeled ceramides) are added at the start for accurate quantification.
-
Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A reverse-phase column (e.g., C18) is commonly used to separate the different ceramide species based on the length and saturation of their acyl chains.
-
Mass Spectrometry Detection: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. A tandem MS (MS/MS) approach, such as Multiple Reaction Monitoring (MRM), is used for high specificity and sensitivity. A specific precursor ion (the intact ceramide) is selected and fragmented, and a specific product ion (often related to the sphingoid base) is detected.
-
Quantification: The peak area of each endogenous ceramide species is compared to the peak area of its corresponding internal standard to calculate its absolute concentration.
Figure 4: Experimental workflow for ceramide analysis by LC-MS/MS.
Cell-Based Functional Assays
a) Apoptosis Assays:
-
Principle: To measure the induction of programmed cell death following treatment with ceramide analogs (e.g., C6-ceramide) or modulation of ceramide-metabolizing enzymes.
-
Protocol (Caspase-Glo 3/7 Assay):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with the experimental compound (e.g., C6-ceramide, CerS inhibitor) for a specified time (e.g., 24 hours).
-
Add Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.
-
If caspase-3/7 is active, the substrate is cleaved, and a luminescent signal is produced by luciferase.
-
Incubate for 1-2 hours at room temperature.
-
Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in apoptosis.
-
b) Insulin Signaling Assay (Akt Phosphorylation):
-
Principle: To determine if ceramide accumulation impairs the insulin signaling cascade.
-
Protocol (Western Blotting):
-
Culture cells (e.g., myotubes, hepatocytes) and treat with saturated fatty acids (e.g., palmitate) to induce ceramide production.
-
Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).
-
Lyse the cells and quantify total protein concentration (e.g., using a BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Incubate with secondary HRP-conjugated antibodies.
-
Apply a chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensity. A decrease in the p-Akt/Total Akt ratio indicates impaired insulin signaling.[16]
-
Conclusion and Therapeutic Implications
The functional specificity of ceramide species based on their acyl chain length provides a nuanced understanding of their roles in health and disease. Long-chain ceramides (C16, C18) are potent signaling molecules often driving apoptosis and insulin resistance, while very-long-chain ceramides are critical for structural integrity, particularly in the skin. This dichotomy presents significant opportunities for drug development.
Therapeutic strategies can be designed to selectively target specific ceramide synthase (CerS) enzymes to either increase tumor-suppressive ceramides (e.g., C18) in cancer or decrease metabolically detrimental ceramides (e.g., C16) in type 2 diabetes.[9][12] As analytical techniques continue to improve, a deeper understanding of the spatial and temporal regulation of each ceramide species will pave the way for more precise and effective therapeutic interventions targeting the complex world of sphingolipid metabolism.
References
- 1. Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide - Wikipedia [en.wikipedia.org]
- 4. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Ceramide-Mediated Insulin Resistance and Impairment of Cognitive-Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chain length-specific properties of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diverse functions of ceramide in cancer cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Role of Ceramides in Diabetes and Cardiovascular Disease Regulation of Ceramides by Adipokines [frontiersin.org]
- 18. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 22. researchgate.net [researchgate.net]
- 23. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Ceramide and Sphingosine-1-Phosphate in Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]
- 28. Ceramides and skin function [pubmed.ncbi.nlm.nih.gov]
- 29. Ceramides in Skin Health and Disease: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C18:1-Ceramide-13C as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, are central mediators in cellular signaling, influencing processes from apoptosis and inflammation to insulin (B600854) resistance. C18:1-ceramide, containing an oleic acid acyl chain, has garnered significant attention for its association with metabolic diseases, including type 2 diabetes. Understanding the dynamics of C18:1-ceramide synthesis and turnover is crucial for elucidating its pathological roles and identifying potential therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, provides a powerful methodology to quantify the flux through ceramide metabolic pathways in vivo and in vitro.
This technical guide details the use of 13C-labeled precursors, such as [U-13C]palmitate or [13C18]oleic acid, to trace the de novo synthesis of C18:1-ceramide. While fully labeled C18:1-Ceramide-13C18 is commercially available, its primary application is as an internal standard for precise quantification rather than as a metabolic tracer.[1][2] The prevailing and more informative approach is to introduce a labeled precursor into a biological system and monitor its incorporation into newly synthesized ceramides. This allows for the measurement of metabolic flux and provides insights into the regulation of ceramide biosynthesis under various physiological and pathological conditions.
Core Concepts in Ceramide Metabolism
Ceramides are synthesized through three major pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[3] Tracer studies using labeled precursors primarily investigate the de novo pathway, which is often upregulated in metabolic diseases.
De Novo Ceramide Synthesis Pathway
The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and a fatty acyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[4][5] The resulting 3-ketosphinganine is reduced to sphinganine, which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide (B1258172). Each CerS has a specificity for fatty acyl-CoAs of different chain lengths.[6] Finally, a double bond is introduced by dihydroceramide desaturase (DEGS) to produce ceramide.[4]
Ceramide's Role in Insulin Resistance
Elevated levels of certain ceramide species, particularly those with saturated acyl chains like C16:0 and C18:0, are strongly linked to the development of insulin resistance.[5] Ceramides can impair insulin signaling through several mechanisms, most notably by activating protein phosphatase 2A (PP2A) and protein kinase Cζ (PKCζ). These enzymes can dephosphorylate and inactivate key components of the insulin signaling cascade, such as Akt (also known as protein kinase B), thereby inhibiting downstream effects like glucose transporter 4 (GLUT4) translocation to the cell membrane and subsequent glucose uptake.[5][7]
Experimental Protocols
The following sections provide a detailed methodology for conducting a stable isotope tracer study to measure the de novo synthesis of C18:1-ceramide.
Experimental Workflow
A typical workflow for a lipidomics study using stable isotope tracers involves several key stages, from sample collection and preparation to data analysis and interpretation.[8]
I. Materials and Reagents
-
Stable Isotope Tracer: [U-13C18]Oleic acid or [U-13C16]Palmitic acid
-
Internal Standards: A suite of stable isotope-labeled lipid standards, including C17:0-ceramide (as it is not naturally abundant) and a 13C-labeled ceramide standard (e.g., this compound) for quantification.[9]
-
Solvents (LC-MS Grade): Methanol, chloroform, isopropanol, acetonitrile, water.
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265).
-
Biological Samples: Tissues (e.g., liver, muscle) or plasma from animal models or human subjects.
II. Sample Preparation and Lipid Extraction (Modified Folch Method)
-
Homogenization: Homogenize approximately 50-100 mg of tissue in ice-cold phosphate-buffered saline (PBS). For plasma, use 50-100 µL.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 1:1 methanol:chloroform).
-
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for separating ceramide species.[10]
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 50-60°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of specific labeled and unlabeled ceramide species.
-
MRM Transitions: The precursor ion for ceramides is typically the [M+H]+ ion. A characteristic product ion at m/z 264.3, corresponding to the sphingosine (B13886) backbone, is often used for detection.[11]
-
Unlabeled C18:1-Ceramide: e.g., m/z 564.5 → 264.3
-
13C-labeled C18:1-Ceramide (from 13C16-Palmitate): e.g., m/z 580.5 → 264.3 (assuming the label is on the acyl chain)
-
Internal Standard (C17:0-Ceramide): e.g., m/z 524.5 → 264.3
-
-
IV. Data Analysis and Interpretation
-
Quantification: The concentration of each ceramide species is determined by comparing the peak area of the analyte to the peak area of its corresponding internal standard.
-
Isotopologue Distribution Analysis: The incorporation of the 13C label will result in a shift in the mass of the newly synthesized ceramide. By measuring the relative abundance of the different mass isotopologues (M+0, M+1, M+2, etc.), the fractional synthesis rate (FSR) can be calculated.
-
Flux Calculation: The FSR represents the fraction of the ceramide pool that is newly synthesized over a given time period. The absolute synthesis rate can be calculated by multiplying the FSR by the total pool size of the ceramide.
Quantitative Data Presentation
The following tables provide examples of how quantitative data from ceramide tracer studies can be presented.
Table 1: Ceramide Concentrations in Plasma of Lean vs. Obese Type 2 Diabetic (T2D) Subjects
| Ceramide Species | Lean Controls (ng/mL) | Obese T2D (ng/mL) | P-value |
| C18:0 | 50.3 ± 5.1 | 75.8 ± 8.2 | < 0.05 |
| C18:1 | 35.2 ± 4.5 | 48.9 ± 6.7 | > 0.05 |
| C20:0 | 15.1 ± 2.0 | 25.4 ± 3.1 | < 0.05 |
| C24:0 | 120.7 ± 15.3 | 155.6 ± 20.1 | > 0.05 |
| C24:1 | 80.5 ± 9.8 | 110.2 ± 12.5 | < 0.05 |
| Total Ceramides | 301.8 ± 30.2 | 415.9 ± 45.8 | < 0.05 |
Data are presented as mean ± SEM. Data adapted from studies showing elevated ceramide levels in insulin-resistant states.[12]
Table 2: Turnover Rates of Different Ceramide Species in Cultured Hepatocytes
| Ceramide Species | Half-life (hours) |
| C16:0-ceramide | ~8 |
| C18:0-ceramide | ~4.7 |
| C24:0-ceramide | ~2 |
| C24:1-ceramide | ~1.5 |
Data adapted from pulse-chase experiments using stable-isotope labeled fatty acids, indicating that very-long-chain ceramides turn over more rapidly than long-chain ceramides.[13]
Conclusion
The use of stable isotope-labeled precursors, particularly 13C-labeled fatty acids, is a robust and insightful method for studying the dynamics of C18:1-ceramide metabolism. This technical guide provides a comprehensive overview of the core concepts, experimental protocols, and data analysis strategies for researchers, scientists, and drug development professionals. By accurately quantifying the flux through the de novo synthesis pathway, these studies can significantly enhance our understanding of the role of C18:1-ceramide in metabolic diseases and aid in the development of novel therapeutic interventions targeting ceramide metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ð-Oleoyl-D-sphingosine (ceramide D18:1/18:1 (9Z)) (oleoyl-U-¹³Cââ, 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9583-0.1MG [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Sphingolipidome with Isotopic Labeling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of employing stable isotope labeling to quantitatively analyze the sphingolipidome. Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of their metabolism is implicated in numerous diseases, making the precise quantification of sphingolipid species essential for both basic research and therapeutic development.[1]
Stable isotope labeling, coupled with mass spectrometry, has become the gold standard for tracing the dynamics of sphingolipid metabolism.[4][5] By introducing non-radioactive heavy isotopes into sphingolipid precursors, researchers can track the synthesis, turnover, and flux of these molecules through various metabolic pathways. This approach allows for the unequivocal differentiation between pre-existing and newly synthesized sphingolipids, providing a dynamic view of the sphingolipidome that is unattainable with traditional steady-state measurements.[2][6]
Core Concepts in Isotopic Labeling of Sphingolipids
The fundamental principle of isotopic labeling is the introduction of a "heavy" atom (e.g., ¹³C, ¹⁵N, or ²H/D) into a precursor molecule that is subsequently incorporated into downstream metabolites.[5][7] These labeled metabolites can then be distinguished from their unlabeled counterparts by their increased mass using mass spectrometry.[4] The choice of isotopic tracer depends on the specific metabolic pathway being investigated.[5]
Commonly used stable isotope precursors for tracing sphingolipid metabolism include:
-
Labeled Serine (e.g., [¹³C₃, ¹⁵N]-L-serine): Serine is a direct precursor for the de novo synthesis of the sphingoid base backbone.[2][6][8] Tracing with labeled serine allows for the monitoring of the entire de novo synthesis pathway.[6]
-
Labeled Palmitate (e.g., [d₃]-palmitate): Palmitoyl-CoA is the other initial substrate in de novo sphingolipid synthesis.[2][6][8]
-
Labeled Glucose (e.g., [¹³C₆]-glucose): Glucose can be metabolized to provide carbon backbones for both the serine and fatty acid precursors of sphingolipids, offering a broader view of central carbon metabolism's contribution to sphingolipid synthesis.[3][9][10]
-
Heavy Water (D₂O): Deuterium from heavy water can be incorporated into various biomolecules, including lipids, through metabolic processes, providing a general, albeit less specific, labeling strategy.[5][11][12]
Sphingolipid Metabolic Pathways
Sphingolipid metabolism is a complex network of interconnected pathways. The three main pathways are de novo synthesis, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.
De Novo Synthesis Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][6][8][13] The resulting product, 3-ketosphinganine, is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).[8][13] Acylation of sphinganine by ceramide synthases (CerS) produces dihydroceramides, which are then desaturated to form ceramides (B1148491), the central hub of sphingolipid metabolism.[6][13]
Caption: The de novo synthesis pathway of ceramides in the endoplasmic reticulum.
Sphingolipid Signaling Network
Ceramide sits (B43327) at the center of a complex signaling network. It can be converted to various other bioactive sphingolipids, such as sphingosine (B13886) and sphingosine-1-phosphate (S1P), which often have opposing effects on cell fate.[1][14] For instance, ceramide is generally associated with pro-apoptotic and anti-proliferative signaling, while S1P promotes cell survival and proliferation.[14]
Caption: The ceramide and sphingosine-1-phosphate (S1P) signaling axis.
Experimental Design and Protocols
A typical workflow for a sphingolipidomics study using stable isotope labeling involves several key steps, from cell culture and labeling to lipid extraction and mass spectrometry analysis.
Caption: A general experimental workflow for isotopic labeling-based sphingolipidomics.
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol is adapted for labeling adherent mammalian cells with stable isotope-labeled serine.
-
Cell Culture: Plate cells at a desired density in standard growth medium and allow them to adhere and grow, typically for 24 hours.
-
Labeling Medium Preparation: Prepare fresh growth medium, replacing standard L-serine with the desired concentration of a stable isotope-labeled L-serine (e.g., ¹⁵N-L-serine or D₃-¹⁵N-L-serine).[15]
-
Labeling: Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a time course determined by the specific experimental goals. Time points can range from minutes to hours to track the flux through different parts of the sphingolipid metabolic network.[3]
-
Cell Harvesting: After the desired labeling time, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Scraping: Add a small volume of ice-cold PBS and scrape the cells from the plate. Transfer the cell suspension to a microcentrifuge tube.
-
Pelleting: Centrifuge the cell suspension at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. Discard the supernatant. The cell pellet is now ready for lipid extraction.
Protocol 2: Sphingolipid Extraction from Cultured Cells
This protocol describes a modified Bligh-Dyer method for extracting sphingolipids.[1]
-
Internal Standards: To the cell pellet, add a known amount of an internal standard cocktail containing non-naturally occurring or stable isotope-labeled sphingolipid species for each class to be quantified.[1][16]
-
Solvent Addition (Single Phase): Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the cell pellet.[17] For a pellet from a 10 cm dish, 1 mL is typically sufficient.
-
Homogenization: Vortex the mixture vigorously for 1 minute to lyse the cells and create a single-phase solution.
-
Incubation: Incubate the mixture at 37°C for 1 hour to ensure complete extraction.[17]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[1]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
This is a general guideline for the analysis of sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of acetonitrile (B52724), methanol, and water with additives like formic acid and ammonium (B1175870) formate).[1][18]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipidomics.[20]
-
Mobile Phases: Typically, a binary solvent system is used. Mobile phase A might be water-based with organic modifiers and additives, while mobile phase B is a mixture of organic solvents like acetonitrile and isopropanol (B130326) with similar additives.[20]
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different sphingolipid classes.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI), typically in positive ion mode for most sphingolipids.
-
Analysis Mode: Employ Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.[19] This involves selecting a specific precursor ion (the labeled or unlabeled sphingolipid) and a characteristic fragment ion. The transition from the precursor to the fragment is highly specific and allows for accurate quantification even in complex mixtures.
-
High-Resolution MS: For untargeted or discovery-based approaches, a high-resolution mass spectrometer like an Orbitrap or QTOF can be used to acquire full scan data, allowing for the identification of a broader range of labeled species.[6][20]
-
Quantitative Data Presentation
The following tables summarize quantitative data from isotopic labeling experiments, illustrating the types of insights that can be gained.
Table 1: Relative Abundance of De Novo Synthesized Sphingolipids in A431 Cells
This table shows the distribution of newly synthesized sphingolipids after labeling with a stable isotope-labeled serine. Data is adapted from a study on SPT localization.[21]
| Sphingolipid Class | Most Abundant Acyl Chain | Relative Abundance (%) |
| Ceramides | C24 | High |
| Hexosylceramides | C24 | High |
Note: "High" indicates these were the most abundant labeled species identified in the study.
Table 2: Effect of Cofactors and Inhibitors on De Novo Sphingolipid Synthesis
This table presents semi-quantitative data from a cell-free assay using rat liver microsomes, demonstrating how isotopic labeling can be used to probe enzyme activity under different conditions. Data is adapted from Kachler et al., 2019.[6][8]
| Labeled Metabolite | Condition | Fold Change vs. Control (NADPH only) |
| d18:0 Sph-d₅ | + NADH | 1.2 |
| C16 dhCer-d₈ | + NADH | 2.0 |
| C16 Cer-d₈ | + NADH | 1.5 |
| 3KS-d₅ | + NADH | -1.25 (20% decrease) |
Note: These values represent the relative signal increase or decrease compared to a control condition with only NADPH as a cofactor.
Table 3: LC-MS/MS Parameters for Detection of De Novo Synthesized Sphingolipids
This table provides example mass transitions used for the targeted analysis of deuterium-labeled sphingolipids in a cell-free assay.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3KS-d₅ | 303.3 | 285.3 |
| d18:0 Sph-d₅ | 305.3 | 287.3 |
| C16 dhCer-d₈ | 546.6 | 270.3 |
| C16 Cer-d₈ | 544.6 | 270.3 |
| d17:0 Sph (IS) | 288.3 | 270.3 |
| Cer d18:1/17:0 (IS) | 552.5 | 264.2 |
IS = Internal Standard
Conclusion
Isotopic labeling is a powerful technique for elucidating the complex dynamics of sphingolipid metabolism. By providing a means to trace the flow of atoms through metabolic pathways, it enables researchers to move beyond static snapshots of the sphingolipidome and gain a deeper understanding of how these critical lipids are synthesized, remodeled, and utilized in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust sphingolipidomics studies, ultimately accelerating discoveries in this vital field of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 10. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GIST Scholar: Metabolic Heavy Water Labeling for Lipidomics [scholar.gist.ac.kr]
- 12. mdpi.com [mdpi.com]
- 13. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 15. researchgate.net [researchgate.net]
- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 21. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]
The Significance of C18:1 Chain Length in Ceramides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of ceramides is not monolithic; rather, it is intricately dictated by the length and saturation of their N-acyl chain. This technical guide focuses on the significance of the C18:1 acyl chain, a monounsaturated long-chain fatty acid, in determining the specific roles of ceramides in cellular signaling, membrane biophysics, and the pathology of diseases such as cancer and metabolic disorders. This document provides a comprehensive overview of the current understanding of C18:1 ceramides, including quantitative data on their effects, detailed experimental protocols for their analysis, and visual representations of the signaling pathways they modulate.
Introduction
Ceramides are synthesized in the endoplasmic reticulum and consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[1] The diversity of ceramide species arises from variations in the length, hydroxylation, and saturation of the fatty acyl chain.[2] While often studied as a single class of molecules, individual ceramide species possess distinct and sometimes opposing biological activities. For instance, long-chain saturated ceramides like C16:0 are frequently associated with pro-apoptotic and pro-inflammatory responses, whereas very-long-chain ceramides can have opposing effects.[2]
The introduction of a single double bond, as seen in C18:1 ceramide (oleoyl-ceramide), significantly alters its physicochemical properties and subsequent biological functions. This unsaturation introduces a kink in the acyl chain, affecting how the ceramide molecule packs within cellular membranes and interacts with other lipids and proteins.[3] This guide will delve into the specific implications of this structural feature.
Biophysical Impact of C18:1 Ceramide on Cellular Membranes
The structure of a ceramide species directly influences the biophysical properties of the membranes in which it resides. The presence of the cis-double bond in the C18:1 acyl chain imparts a lower melting temperature and reduced packing efficiency compared to its saturated counterpart, C18:0 ceramide.[4]
Studies on model membranes have demonstrated that saturated ceramides, such as C16:0 and C18:0, have a strong ordering effect on fluid membranes, promoting the formation of gel-like domains. In contrast, C18:1 ceramide shows a significantly reduced ability to induce such phase separation at physiological temperatures.[3][5] This differential impact on membrane fluidity and organization has profound implications for the localization and function of membrane-associated proteins, including receptors and signaling complexes.[6]
Role of C18:1 Ceramide in Cellular Signaling
C18:1 ceramide has been implicated as a key signaling molecule in various cellular pathways, often with effects distinct from saturated ceramides. Its roles in apoptosis, cell survival, and stress responses are of particular interest in the context of drug development.
Apoptosis and Cell Viability
The role of C18:1 ceramide in programmed cell death is context-dependent and can differ from the well-established pro-apoptotic functions of saturated ceramides. In some cancer cell lines, such as human glioma, lower levels of C18-ceramide are observed in tumor tissues compared to healthy tissue, suggesting a tumor-suppressive role.[2][7] Reconstitution of C18-ceramide levels in these cells, either by overexpression of ceramide synthase 1 (CerS1) or by addition of exogenous C18-ceramide, leads to decreased cell viability and induction of cell death.[7]
Endoplasmic Reticulum (ER) Stress
C18:1 ceramide has been shown to be a potent inducer of the unfolded protein response (UPR) or ER stress.[7][8] Accumulation of C18:1 ceramide can disrupt ER calcium homeostasis, leading to the activation of all three canonical branches of the UPR: PERK, IRE1α, and ATF6.[8][9] Prolonged ER stress, in turn, can trigger apoptosis.
PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. C18-ceramide has been shown to negatively regulate this pathway.[7] In glioma cells, increased levels of C18-ceramide lead to the inhibition of the PI3K/AKT signaling pathway, contributing to its anti-cancer effects.[7]
Quantitative Data on the Effects of C18:1 Ceramide
The following tables summarize quantitative data from various studies on the effects of C18:1 ceramide.
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| U251 and A172 (Human Glioma) | Overexpression of CERS1 (increases C18-ceramide) | Inhibition of cell viability | Significant decrease in cell viability (P < 0.01) | [7] |
| U251 and A172 (Human Glioma) | Exogenous C18-ceramide (20 μM) for 48h | Induction of cell death | Significant increase in cell death (P < 0.05 and P < 0.01) | [7] |
| Human Glioma Tissue | - | C18-ceramide levels | Significantly lower in tumor tissue compared to control (P < 0.001) | [7] |
| U87MG (Human Glioblastoma) | 1 mM Temozolomide | Increase in C18:1 Ceramide | Significant increase in C18:1 Cer species | [10] |
Table 1: Effects of C18:1 Ceramide on Cancer Cell Viability and Levels.
| Tissue/Cell Type | Condition | Effect on C18:1 Ceramide Levels | Quantitative Change | Reference |
| Human Plasma | - | Normal Range | - | [11] |
| Overweight and Insulin-Resistant Mice | - | Elevated | Increased levels | [12] |
| Advanced Ovarian Cancer Patients (Plasma and Ovarian Tissue) | - | Elevated | Increased levels | [12] |
Table 2: C18:1 Ceramide Levels in Metabolic and Disease States.
Experimental Protocols
Ceramide Extraction from Cultured Cells
This protocol is a synthesis of methods described in the literature for the extraction of ceramides from mammalian cells for subsequent analysis by LC-MS/MS.[13][14][15]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727):Chloroform (B151607) (1:2, v/v), ice-cold
-
Methanol
-
Chloroform
-
1% NaCl solution
-
Internal standard (e.g., C17:0 ceramide)
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge (capable of 4°C and >2000 x g)
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a glass tube.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0 ceramide) to each sample to correct for extraction efficiency and instrument variability.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell suspension, add 5 volumes of ice-cold methanol:chloroform (1:2, v/v).
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Add 1 volume of 1% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C.
-
-
Phase Separation: Three layers will be visible: an upper aqueous (methanolic) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Re-extraction (Optional but Recommended for Higher Recovery): Add 2 volumes of chloroform to the remaining aqueous layer and protein disk. Vortex and centrifuge as before. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).
Quantification of C18:1 Ceramide by LC-MS/MS
This protocol outlines the general steps for the quantification of C18:1 ceramide using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on published methods.[13][14][16]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 or C8 column.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
Mobile Phases:
-
Mobile Phase A: Water with 0.1-0.2% formic acid and/or 1-10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid and/or 1-10 mM ammonium formate.
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the reversed-phase column.
-
Elute the ceramides using a gradient of mobile phases A and B. A typical gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the hydrophobic ceramide species.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for C18:1 Ceramide: The precursor ion will be the [M+H]+ adduct of C18:1 ceramide. The specific m/z will depend on the exact chemical formula (d18:1/18:1 or other sphingoid base). A common product ion for ceramides is derived from the sphingoid backbone (e.g., m/z 264.2 for d18:1).
-
MRM Transition for Internal Standard: Set up a corresponding MRM transition for the internal standard (e.g., C17:0 ceramide).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a C18:1 ceramide standard.
-
Calculate the concentration of C18:1 ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving C18:1 ceramide and a typical experimental workflow for its analysis.
Caption: C18:1 Ceramide Signaling Pathways.
Caption: Experimental Workflow for C18:1 Ceramide Analysis.
Conclusion
The N-acyl chain length and saturation are critical determinants of ceramide function. C18:1 ceramide, with its monounsaturated long chain, exhibits distinct biophysical and signaling properties compared to its saturated counterparts. Its ability to modulate membrane fluidity, induce ER stress, and inhibit pro-survival pathways like PI3K/AKT underscores its significance in cellular homeostasis and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the roles of C18:1 ceramide and explore its therapeutic potential. A deeper understanding of the specific functions of individual ceramide species is paramount for the development of targeted therapies for cancer, metabolic diseases, and other conditions where sphingolipid metabolism is dysregulated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists Reveal Ceramide mediates cell-to-cell ER stress transmission by modulating membrane fluidity ----Institute of Biophysics of Chinese Academy of Sciences [english.ibp.cas.cn]
- 9. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 12. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]
Exploring Ceramide Diversity in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and potent bioactive molecules involved in a myriad of cellular processes.[1] Comprising a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the structural diversity of ceramides, primarily determined by the length and saturation of the fatty acyl chain, dictates their specific cellular functions. This technical guide provides a comprehensive overview of ceramide diversity in mammalian cells, detailing their synthesis, functions, and methods for their analysis.
I. Ceramide Synthesis Pathways
Mammalian cells utilize three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelinase (or sphingomyelin (B164518) hydrolysis) pathway, and the salvage pathway.
A. De Novo Synthesis Pathway
This pathway builds ceramides from simpler precursors, primarily serine and palmitoyl-CoA, in the endoplasmic reticulum (ER). The key enzymes involved are:
-
Serine Palmitoyltransferase (SPT): Catalyzes the initial condensation of serine and palmitoyl-CoA.
-
3-ketodihydrosphingosine reductase: Reduces the product of SPT.
-
Ceramide Synthases (CerS): A family of six enzymes (CerS1-6) that acylate the sphinganine (B43673) backbone with fatty acyl-CoAs of specific chain lengths, giving rise to dihydroceramides.
-
Dihydroceramide Desaturase: Introduces a double bond to form ceramide.
B. Sphingomyelinase Pathway
This pathway generates ceramide through the hydrolysis of sphingomyelin, a major component of cell membranes. This process is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH:
-
Acid Sphingomyelinase (aSMase): Primarily located in lysosomes.
-
Neutral Sphingomyelinase (nSMase): Found at the plasma membrane and other cellular locations.
C. Salvage Pathway
This pathway recycles sphingosine, derived from the breakdown of complex sphingolipids, back into ceramide through the action of ceramide synthases.
Below is a logical diagram illustrating the interconnectedness of these pathways.
II. Diversity of Ceramide Species
The functional diversity of ceramides stems from variations in their acyl chain length, which is determined by the substrate specificity of the six ceramide synthases (CerS).
| Ceramide Synthase | Acyl-CoA Specificity | Primary Ceramide Species |
| CerS1 | C18:0-CoA | C18:0-Ceramide |
| CerS2 | C20:0-C26:0-CoA | C22:0, C24:0, C24:1-Ceramides |
| CerS3 | C24:0-CoA and longer | Ultra-long-chain Ceramides (>C26) |
| CerS4 | C18:0-C20:0-CoA | C18:0, C20:0-Ceramides |
| CerS5 | C16:0-CoA | C16:0-Ceramide |
| CerS6 | C14:0-C16:0-CoA | C14:0, C16:0-Ceramides |
III. Quantitative Data on Ceramide Species in Mammalian Cells
The relative abundance of different ceramide species varies significantly across different cell types, reflecting their specialized functions.
Table 1: Ceramide Species Distribution in Various Mammalian Cell Lines
| Cell Type | C16:0-Ceramide | C18:0-Ceramide | C24:0-Ceramide | C24:1-Ceramide | Other Notable Species | Reference |
| HeLa (Human Cervical Cancer) | ~15-20% | ~10-15% | ~20-25% | ~25-30% | C22:0 | [1] |
| Primary Motor Neurons (Human iPSC-derived) | High | Highest | Low | Low | - | [2] |
| Astrocytes (Human iPSC-derived) | Moderate | Moderate | Highest | High | C22:0 | [2] |
| Microglia (Human iPSC-derived) | Moderate | Moderate | High | Highest | - | [2] |
| Hepatocytes (Mouse) | Low | Low | High | Highest | - | [3] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | High | - | - | - | - | [3] |
| Human Dermal Fibroblasts | High | Moderate | Low | Low | CER[NDS], CER[AS] | [4] |
| Human Keratinocytes | High | High | Moderate | Moderate | CER[NP], CER[AP], CER[EOS] | [4] |
| M1 Macrophages | Elevated | - | - | - | - | [5] |
| M2 Macrophages | - | - | Significant d3-palmitate enrichment into C20:0 and C24:0 | - | - | [6] |
Note: Values are approximate percentages of total ceramides and can vary based on culture conditions and analytical methods.
IV. Functions and Signaling Pathways of Ceramides
Different ceramide species are implicated in distinct cellular signaling pathways, often with opposing effects.
A. Apoptosis
Long-chain ceramides, particularly C16:0-ceramide, are generally considered pro-apoptotic. They can be generated in response to various cellular stresses, including chemotherapy and radiation. Ceramide-mediated apoptosis can occur through several mechanisms, including the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c.
B. Insulin (B600854) Signaling
Elevated levels of certain ceramides, particularly C16:0, in metabolic tissues like the liver and muscle are associated with insulin resistance. Ceramides can impair insulin signaling by inhibiting the phosphorylation of Akt/PKB, a key kinase in the insulin signaling cascade.
V. Experimental Protocols
Accurate quantification of ceramide species is crucial for understanding their biological roles. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
A. Lipid Extraction from Mammalian Cells (Modified Bligh-Dyer Method)
This protocol is for a 60 mm culture plate.
-
Cell Lysis and Initial Extraction:
-
Wash cells with 3 ml of ice-cold phosphate-buffered saline (PBS).
-
Add 3 ml of a pre-chilled methanol:water (2:0.8 v/v) solution and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 1 ml of chloroform (B151607), vortex for 30 seconds, and allow phases to separate (centrifugation at low speed can aid separation).
-
-
Phase Separation and Re-extraction:
-
Carefully transfer the upper aqueous layer to a new glass tube.
-
Add another 1 ml of chloroform to the aqueous layer, vortex, and separate the phases again.
-
Combine the lower chloroform phases from both extractions.
-
-
Washing and Drying:
-
Wash the combined chloroform phase with 3 ml of the methanol:water solution. Vortex and separate the phases.
-
Transfer the lower chloroform phase to a new tube and dry it under a stream of nitrogen or in a speed vacuum.
-
Store the dried lipid extract at -80°C until analysis.[7]
-
B. Quantification of Ceramide Species by HPLC-MS/MS
-
Sample Preparation:
-
Reconstitute the dried lipid extract in a suitable solvent, such as acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid.
-
Spike the sample with a known amount of an internal standard (e.g., C17:0-ceramide) for absolute quantification.
-
-
Chromatographic Separation:
-
Inject the sample into an HPLC system equipped with a C8 or C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.2% formic acid (Mobile Phase A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (Mobile Phase B).[8] A typical gradient might be a linear increase from 50% B to 100% B over several minutes.[8]
-
-
Mass Spectrometric Detection:
-
The HPLC eluent is introduced into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on its precursor and product ion masses.
-
Below is a workflow diagram for ceramide analysis.
VI. Conclusion
The diversity of ceramide species in mammalian cells is a critical determinant of their multifaceted roles in health and disease. Understanding the specific functions of each ceramide species requires precise and robust analytical techniques. This guide provides a foundational framework for researchers to explore the complex world of ceramides, from their synthesis and signaling to their quantification. Further research into the cell-type-specific expression and regulation of ceramide synthases will undoubtedly unveil novel therapeutic targets for a range of pathologies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage polarization state affects lipid composition and the channeling of exogenous fatty acids into endogenous lipid pools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. researchgate.net [researchgate.net]
C18:1-Ceramide: A Comprehensive Technical Guide to its Role as a Biomarker in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) resistance.[1][2][3] Among the various ceramide species, C18:1-Ceramide, which contains an 18-carbon acyl chain with one double bond, has garnered significant attention as a potential biomarker in several disease models.[2][4] Dysregulation of C18:1-Ceramide levels has been implicated in the pathophysiology of metabolic diseases, cardiovascular disorders, cancer, and neurodegenerative diseases.[5][6][7][8] This in-depth technical guide provides a comprehensive overview of C18:1-Ceramide as a biomarker, including quantitative data from various disease models, detailed experimental protocols for its measurement, and visualizations of key signaling pathways and workflows.
Data Presentation: C18:1-Ceramide Levels in Disease Models
The following tables summarize the quantitative changes in C18:1-Ceramide levels observed in various disease models, providing a comparative overview for researchers.
Table 1: C18:1-Ceramide in Metabolic Disease Models
| Disease Model | Tissue/Sample Type | Change in C18:1-Ceramide Level | Reference |
| Obese Humans (Males) | Adipose Tissue | Increased | [9] |
| Obese Humans | Plasma | Significantly Greater | [9] |
| High-Fat Diet-Fed Animals | Skeletal Muscle | Elevated | [2] |
| Genetically Obese (ob/ob) Mice | Adipocytes | Reduced | [4] |
| Genetically Obese (ob/ob) Mice | Serum | High Content | [4] |
Table 2: C18:1-Ceramide in Cardiovascular Disease Models
| Disease Model | Tissue/Sample Type | Change in C18:1-Ceramide Level | Reference |
| Patients with Heart Failure | Plasma | Associated with increased risk of death or admission | [5] |
| Patients with Atherosclerotic Cardiovascular Disease | Plasma | Hazard Ratio for adverse outcomes: 1.1 (95% CI, 1.02, 1.21) to 4.49 (95% CI, 2.24-8.99) for a composite of ceramides including C18:1 | [5] |
Table 3: C18:1-Ceramide in Cancer Models
| Disease Model | Cell/Tissue Type | Treatment | Change in C18:1-Ceramide Level | Reference |
| Human Head and Neck Squamous Cell Carcinoma (HNSCC) | Tumor Tissue vs. Normal Tissue | - | Reduced | [10] |
| HNSCC Cells | Gemcitabine/Doxorubicin | Combination Treatment | Increased Generation | [11] |
| Apoptotic Colon Cancer Cells | Colon Cancer Cells vs. Non-apoptotic | - | Accumulation of C18 ceramides | [10] |
Table 4: C18:1-Ceramide in Neurodegenerative Disease Models
| Disease Model | Tissue/Sample Type | Change in C18:1-Ceramide Level | Reference |
| Alzheimer's Disease (AD) | Cerebrospinal Fluid (CSF) | Higher in AD profile group (p=0.002) | [12][13] |
| Alzheimer's Disease (AD) | CSF | Associated with lower Aβ42 and higher T-tau | [12][13] |
Experimental Protocols
Accurate quantification of C18:1-Ceramide is crucial for its validation as a biomarker. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.[1] Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput alternative.[1]
Protocol 1: Quantification of C18:1-Ceramide by LC-MS/MS
This protocol provides a general framework for the analysis of C18:1-Ceramide in biological samples. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Lipid Extraction)
-
For Plasma/Serum:
-
To 50 µL of plasma or serum, add 400 µL of a protein precipitation solution (e.g., isopropanol:chloroform (B151607), 9:1) containing an appropriate internal standard (e.g., C17:0-Ceramide).[14]
-
Vortex for 3 minutes.
-
Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins.[14]
-
Transfer 250 µL of the supernatant to a new 96-well plate for analysis.[14]
-
-
For Tissues:
-
Homogenize 20 mg of tissue in a suitable buffer (e.g., 0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4).[15]
-
Perform a Bligh and Dyer extraction by adding a mixture of chloroform and methanol (B129727) (1:2, v/v) to the homogenate.
-
After phase separation, collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
For Cultured Cells:
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[17]
-
Mobile Phase A: Acetonitrile:water (3:2, v/v) with 10 mM ammonium (B1175870) formate (B1220265).[17]
-
Mobile Phase B: Isopropanol:acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.[17]
-
Gradient: A typical gradient would involve increasing the percentage of mobile phase B over time to elute the lipids. For example, 40% to 95% B over 17 minutes.[17]
-
Flow Rate: 0.3 mL/min.[17]
-
Injection Volume: 5 µL.[17]
-
-
Tandem Mass Spectrometry (MS/MS):
3. Data Analysis
-
Quantify C18:1-Ceramide by comparing the peak area of the analyte to that of the internal standard.
-
Generate a standard curve using known concentrations of a C18:1-Ceramide standard to determine the absolute concentration in the samples.[16]
Protocol 2: Quantification of Total Ceramides by ELISA
This protocol is based on commercially available competitive ELISA kits and should be adapted according to the manufacturer's instructions.[19][20][21]
1. Sample Preparation
-
Serum/Plasma: Use as per the kit instructions, often with a recommended dilution.[22]
-
Cell Culture Supernatants/Tissue Homogenates: Prepare as per standard laboratory procedures and dilute as necessary.[22] Ensure that the lysis buffer used is compatible with the ELISA kit.[20]
2. ELISA Procedure
-
Add standards and samples to the wells of the microplate pre-coated with a ceramide antigen.[19]
-
Immediately add the biotinylated anti-ceramide antibody to each well.[19]
-
Incubate for 45 minutes at 37°C. During this time, the ceramide in the sample will compete with the coated ceramide for binding to the antibody.[19]
-
Wash the plate to remove unbound antibody.[19]
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[22]
-
Wash the plate again to remove unbound conjugate.[22]
-
Add TMB substrate and incubate for 10-20 minutes at 37°C in the dark. A color change will develop.[22]
-
Stop the reaction by adding a stop solution. The color will change from blue to yellow.[19]
3. Data Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.[19]
-
The optical density is inversely proportional to the amount of ceramide in the sample.[19]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ceramide in the samples by interpolating from the standard curve.[21]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving C18:1-Ceramide and a typical experimental workflow for its quantification.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramides—Emerging Biomarkers of Lipotoxicity in Obesity, Diabetes, Cardiovascular Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. Emerging Roles of Ceramide in Cardiovascular Diseases [aginganddisease.org]
- 6. Skeletal Muscle Ceramides and Daily Fat Oxidation in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingolipids in neurodegeneration (with focus on ceramide and S1P) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid content of human adipose tissue: relationship to adiponectin and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cerebrospinal Fluid C18 Ceramide Associates with Markers of Alzheimer’s Disease and Inflammation at the Pre- and Early Stages of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.ru.is [iris.ru.is]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A liquid chromatography/tandem mass spectrometry method for measuring the in vivo incorporation of plasma free fatty acids into intramyocellular ceramides in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide ELISA Kit (A326471) [antibodies.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. mybiosource.com [mybiosource.com]
- 22. assaygenie.com [assaygenie.com]
Methodological & Application
Quantitative Analysis of Ceramides Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and cancer, making them important targets for therapeutic intervention and biomarker discovery.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of individual ceramide species in complex biological matrices.[2] This document provides a detailed application note and protocol for the quantitative analysis of ceramides by LC-MS/MS.
I. Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for ceramide quantification, providing a comparative overview of linearity, sensitivity, and recovery.
Table 1: Linearity and Sensitivity of Ceramide Quantification
| Ceramide Species | Matrix | Linear Range | LLOQ | LOD | Reference |
| Cer(d18:1/16:0) | Human Plasma | 0.080 - 0.490 pmol/µl | - | - | [5] |
| Cer(d18:1/18:0) | Human Plasma | 0.033 - 0.348 pmol/µl | - | - | [5] |
| Cer(d18:1/24:0) | Human Plasma | 0.863 - 5.090 pmol/µl | - | - | [5] |
| Cer(d18:1/24:1) | Human Plasma | 0.294 - 3.383 pmol/µl | - | - | [5] |
| Cer(22:0) | Human Plasma | 0.02 - 4 µg/ml | 0.02 µg/ml | - | [3][6] |
| Cer(24:0) | Human Plasma | 0.08 - 16 µg/ml | 0.08 µg/ml | - | [3][6] |
| Various Ceramides | Biological Samples | - | 0.01 - 0.50 ng/ml | 5 - 50 pg/ml | [7][8] |
| Synthetic Ceramides | - | - | 13 - 32 fmol | 3.8 - 9.8 fmol | [9] |
| Cer(d18:1/14:0), Cer(d18:1/17:0), etc. | Human Serum | 1.00 - 1.00x10³ nM | 1 nM | - | [10][11] |
| Cer(d18:1/16:0), Cer(d18:1/20:0), etc. | Human Serum | 5.00 - 5.00x10³ nM | - | - | [10] |
Table 2: Recovery Rates for Ceramide Extraction
| Matrix | Ceramide Species | Recovery Rate (%) | Reference |
| Human Plasma | Various | 98 - 109 | [5][12] |
| Human Plasma | Cer(22:0) | 109 | [3][6] |
| Human Plasma | Cer(24:0) | 114 | [3][6] |
| Human Plasma | Various | 78 - 91 | [7][8] |
| Rat Liver | Various | 70 - 99 | [7][8] |
| Rat Muscle | Various | 71 - 95 | [7][8] |
II. Experimental Protocols
This section provides detailed methodologies for the key steps in the quantitative analysis of ceramides by LC-MS/MS.
Protocol 1: Sample Preparation - Lipid Extraction from Plasma/Serum
This protocol is based on a modified Bligh and Dyer extraction method.
Materials:
-
Plasma or serum samples
-
Internal Standards (e.g., C17:0 ceramide)
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 50 µL of plasma or serum in a glass tube, add 50 µL of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.
-
Add 0.8 mL of water and 0.8 mL of chloroform, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Repeat the extraction of the aqueous phase with 1 mL of chloroform and pool the organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Columns:
-
A C8 or C18 reversed-phase column is commonly used for ceramide separation. A typical column dimension is 2.1 x 150 mm with a 5 µm particle size.[7]
Mobile Phases:
-
Mobile Phase A: Water with 0.1-0.2% formic acid and/or 2 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[7]
Gradient Elution: A typical gradient starts with a lower percentage of mobile phase B, which is linearly increased to separate the different ceramide species based on their hydrophobicity. A re-equilibration step at the initial conditions is necessary between injections. For example:
-
0-1 min: 50% B
-
1-4 min: Linear gradient to 100% B
-
4-16 min: Hold at 100% B
-
16-17 min: Return to 50% B
-
17-21 min: Re-equilibrate at 50% B[7]
Flow Rate:
-
A typical flow rate is 0.3 mL/min.[7]
Injection Volume:
-
Typically 5-25 µL.[7]
Protocol 3: Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer.
Ionization:
-
Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.[7]
Detection Mode:
-
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific ceramide species. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
Key MS Parameters:
-
Capillary Voltage: ~2.5 - 4.5 kV
-
Source Temperature: ~140 - 300 °C
-
Desolvation Temperature: ~600 °C
-
Collision Energy: Optimized for each ceramide species, typically in the range of 20-60 eV.
Data Analysis:
-
Quantification is achieved by integrating the peak areas of the MRM transitions for each ceramide species and normalizing them to the peak area of the corresponding internal standard. A calibration curve is generated using known concentrations of ceramide standards to determine the concentration in the unknown samples.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for ceramide quantification.
Ceramide-Mediated Apoptosis Signaling Pathway
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 12. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18:1-Ceramide-¹³C₁₈ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are central bioactive lipids in cellular metabolism, acting as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation. The dysregulation of ceramide metabolism is implicated in numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.[1][2] Metabolic flux analysis using stable isotope-labeled compounds provides a powerful tool to quantitatively track the dynamics of metabolic pathways. C18:1-Ceramide-¹³C₁₈ is a stable isotope-labeled version of one of the most common ceramide species in mammalian cells, making it an invaluable tracer for studying sphingolipid metabolism.[3] By introducing this labeled ceramide into a biological system, researchers can trace its metabolic fate, quantify the flux through various branches of the sphingolipid pathway, and elucidate the mechanisms of action of potential therapeutic agents that target these pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing C18:1-Ceramide-¹³C₁₈ in metabolic flux analysis, with a focus on experimental design, sample preparation, LC-MS/MS analysis, and data interpretation.
Key Applications
-
Elucidating the Sphingolipid Salvage Pathway: Tracing the conversion of exogenous C18:1-Ceramide-¹³C₁₈ into more complex sphingolipids such as sphingomyelin (B164518) and glucosylceramide, as well as its breakdown and re-utilization.[4][5]
-
Drug Discovery and Development: Assessing the impact of novel drug candidates on ceramide metabolism by quantifying changes in the flux of ¹³C-label from C18:1-Ceramide-¹³C₁₈ to its downstream metabolites.
-
Understanding Disease Pathophysiology: Investigating alterations in sphingolipid metabolism in various disease models by comparing the metabolic flux of C18:1-Ceramide-¹³C₁₈ in healthy versus diseased states.
-
Biomarker Discovery: Identifying potential biomarkers for diseases associated with aberrant ceramide metabolism by analyzing the distribution of the ¹³C-label in different sphingolipid species.[2]
Data Presentation
The following tables summarize representative quantitative data from metabolic flux experiments tracking the fate of labeled ceramides. These data illustrate the differential turnover rates of various ceramide species and the distribution of the label into downstream sphingolipids over time.
Table 1: Turnover Rates of Different Ceramide Species
| Ceramide Species | Half-life (hours) | % Remaining after 24 hours |
| C16:0-Ceramide | >24 | ~50% |
| C18:0-Ceramide | >24 | ~50% |
| C24:0-Ceramide | 4.4 ± 1.6 | <20% |
| C24:1-Ceramide | 4.5 ± 0.8 | <20% |
This table is adapted from a study that used deuterated fatty acids to label ceramides, demonstrating the principle of differential turnover rates. C18:0-ceramide exhibits a slower turnover compared to very-long-chain ceramides.[6][7]
Table 2: Time-Course of Labeled Ceramide Metabolism
| Time (hours) | Labeled C18:0-Ceramide (% of initial) | Labeled C18:0-Sphingomyelin (relative abundance) | Labeled C18:0-Hexosylceramide (relative abundance) |
| 0 | 100% | 0 | 0 |
| 4 | Not Reported | Not Reported | Not Reported |
| 8 | Not Reported | Not Reported | Not Reported |
| 12 | Not Reported | Not Reported | Not Reported |
| 24 | ~50% | Increased | Increased |
This table illustrates the general trend of labeled ceramide conversion to downstream metabolites over 24 hours. The metabolism of long-chain ceramides like C18:0 is slower compared to very-long-chain ceramides.[6]
Experimental Protocols
This section provides a detailed methodology for a typical metabolic flux analysis experiment using C18:1-Ceramide-¹³C₁₈.
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
1. Cell Culture and Treatment:
- Culture cells of interest to the desired confluency in appropriate growth medium.
- Prepare a stock solution of C18:1-Ceramide-¹³C₁₈ in a suitable solvent (e.g., ethanol (B145695) or DMSO).
- On the day of the experiment, dilute the C18:1-Ceramide-¹³C₁₈ stock solution in serum-free medium to the final working concentration (typically in the low micromolar range).
- Remove the growth medium from the cells, wash with PBS, and add the medium containing C18:1-Ceramide-¹³C₁₈.
- Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of metabolism.
2. Cell Harvesting and Lipid Extraction:
- At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
- Scrape the cells in 1 mL of ice-cold methanol (B129727) and transfer to a glass tube.
- Add an internal standard cocktail containing non-labeled or other isotope-labeled sphingolipid standards for quantification.
- Add 2 mL of chloroform (B151607) and vortex thoroughly.
- Sonicate the mixture for 30 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate the phases.[3]
- Collect the lower organic phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatography:
- Column: A C18 reversed-phase column is commonly used for separating ceramides and other sphingolipids.[3]
- Mobile Phase A: Acetonitrile/water (e.g., 60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.
- Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at around 40-50°C.
- Mass Spectrometry:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for ceramide analysis.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the precursor and product ions of C18:1-Ceramide-¹³C₁₈ and its expected metabolites.
- MRM Transitions:
- C18:1-Ceramide-¹³C₁₈: The specific m/z of the precursor ion and a characteristic product ion (e.g., corresponding to the sphingoid base) will need to be determined based on the position and number of ¹³C labels.
- ¹³C-labeled Sphingomyelin: Monitor the transition of the labeled precursor to the characteristic phosphocholine (B91661) head group fragment.
- ¹³C-labeled Glucosylceramide: Monitor the transition of the labeled precursor to the fragment corresponding to the loss of the glucose moiety.
4. Data Analysis:
- Integrate the peak areas for the MRM transitions of the labeled lipids and the internal standards.
- Calculate the amount of each labeled lipid at each time point, normalized to the internal standard.
- Determine the rate of disappearance of C18:1-Ceramide-¹³C₁₈ and the rate of appearance of its labeled metabolites to calculate the metabolic flux.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for metabolic flux analysis using C18:1-Ceramide-¹³C₁₈.
Conclusion
Metabolic flux analysis using C18:1-Ceramide-¹³C₁₈ is a robust and insightful technique for investigating the complex and dynamic nature of sphingolipid metabolism. The protocols and data presented herein provide a framework for researchers to design and execute experiments that can yield valuable information on the role of ceramides in health and disease, and to evaluate the efficacy of therapeutic interventions targeting these pathways. The high sensitivity and specificity of LC-MS/MS, combined with the use of stable isotope-labeled tracers, offer a powerful platform for advancing our understanding of sphingolipid biology.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different rates of flux through the biosynthetic pathway for long-chain versus very-long-chain sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sample Preparation for Ceramide Analysis in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are a class of sphingolipids that play a crucial role in various cellular processes, including membrane structure, cell signaling, apoptosis, and cell differentiation.[1][2] Their involvement in pathological conditions such as neurodegenerative diseases, cancer, and skin disorders has made them a significant target for research and drug development.[2] Accurate quantification of ceramides in biological tissues is therefore essential for understanding their physiological functions and their role in disease. However, the low abundance and complex lipid environment of biological samples present significant challenges for ceramide analysis.[2]
This application note provides detailed protocols for the extraction of ceramides from biological tissues using two common and effective methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, it presents quantitative data on the recovery of ceramides from various tissues to aid researchers in selecting the most appropriate method for their specific application.
Data Presentation
Table 1: Recovery of Ceramide Subspecies Using Liquid-Liquid Extraction[3][4][5]
| Biological Matrix | Ceramide Subspecies | Recovery Rate (%) |
| Human Plasma | Various | 78 - 91 |
| Rat Liver | Various | 70 - 99 |
| Rat Muscle | Various | 71 - 95 |
Table 2: Ceramide Quantification in Various Rat Tissues[3][4][5]
| Tissue | Total Ceramide (pmol/mg wet weight) |
| Muscle | Data not available in provided search results |
| Liver | Data not available in provided search results |
| Heart | Data not available in provided search results |
Note: While the referenced literature indicates that ceramide levels were quantified in these tissues, the specific quantitative values were not available in the provided search snippets. Researchers should refer to the full publications for detailed quantitative data.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) based on the Bligh and Dyer Method
This protocol is a widely used method for the extraction of lipids, including ceramides, from biological tissues.[3][4]
Materials:
-
Biological tissue sample
-
Ice-cold 1 M NaCl
-
Internal standard (e.g., C17:0-ceramide)[5]
-
Methanol
-
Homogenizer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator
-
HPLC-grade solvents for reconstitution
Procedure:
-
Homogenization:
-
Phase Separation:
-
Add chloroform and water to the homogenate to break the phases.[3]
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
-
Lipid Extraction:
-
Drying and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) using Aminopropyl Cartridges
SPE is a rapid and reliable method for the fractionation of sphingolipid classes, including ceramides.[7][8]
Materials:
-
Lipid extract from biological tissue (obtained, for example, using the LLE protocol above)
-
Aminopropyl SPE cartridges
-
Solvents for conditioning, washing, and elution (e.g., chloroform, methanol, diisopropyl ether, acetone)
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.
-
Equilibrate the cartridge with the initial loading solvent.
-
-
Sample Loading:
-
Dissolve the dried lipid extract in a minimal amount of a suitable solvent.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Fractionation and Elution:
-
Drying and Reconstitution:
-
Evaporate the collected ceramide fraction to dryness under a stream of nitrogen gas.
-
Reconstitute the purified ceramides in a suitable solvent for analysis.
-
Mandatory Visualization
Caption: Liquid-Liquid Extraction (LLE) workflow for ceramide analysis.
Caption: Solid-Phase Extraction (SPE) workflow for ceramide purification.
Concluding Remarks
The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of ceramides in biological tissues. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer effective means of isolating ceramides from complex biological matrices. The choice between these methods will depend on the specific research question, the tissue type, and the available instrumentation. For comprehensive analysis, coupling these extraction techniques with highly sensitive analytical platforms, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is recommended.[2] This combination allows for the precise identification and quantification of individual ceramide species, providing valuable insights into their roles in health and disease.
References
- 1. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of C18:1-Ceramide-d13C18 in Diabetes Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491), a class of sphingolipids, have emerged as critical bioactive molecules implicated in the pathogenesis of diabetes and its associated complications. Among the various ceramide species, C18:1-Ceramide (Oleoyl-ceramide) has garnered significant attention due to its strong association with insulin (B600854) resistance, a hallmark of type 2 diabetes. The stable isotope-labeled C18:1-Ceramide-d13C18 serves as an invaluable tool for researchers to accurately quantify and trace the metabolic fate of this specific ceramide species in complex biological systems. These application notes provide a comprehensive overview and detailed protocols for utilizing C18:1-Ceramide-d13C18 in diabetes research, catering to the needs of researchers, scientists, and professionals in drug development.
I. C18:1-Ceramide as a Biomarker in Diabetes
Recent studies have highlighted the potential of C18:1-Ceramide as a biomarker for the early detection and risk assessment of diabetes. Elevated levels of C18:1-Ceramide have been observed in individuals with insulin resistance and type 2 diabetes.[1] Furthermore, specific ceramide ratios involving C18:1 have been shown to predict the incidence of diabetes.[2][3]
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the association between C18:1-Ceramide levels and diabetes.
| Cohort/Model | Condition | C18:1-Ceramide Levels | Fold Change/Significance | Reference |
| Human Plasma | Obese Type 2 Diabetic vs. Lean Control | Diabetic: 3.06 ± 0.26 nmol/ml (Total Ceramide) | P < 0.05 for C18:0, C20:0, C24:1, and total ceramide | [1] |
| Human Serum | Gestational Diabetes (GDM) vs. Normal Glucose Tolerance (NGT) - 1st Trimester | AUC = 0.702, p = 0.008 (for C18:1-Cer) | Optimal cut-off value: 23.87 ng/mL | [4] |
| Human Plasma | Type 1 Diabetes with vs. without Nephropathy | Lower levels of C18:1-Hexosylceramide associated with higher risk of chronic kidney disease | - | [5][6] |
| FINRISK 2002 Study (Human) | Incident Diabetes Prediction | Cer(d18:1/18:0)/Cer(d18:1/16:0) ratio predictive of incident diabetes | HR per SD 2.23 (unadjusted), 1.34 (adjusted) | [2][3] |
II. Role of C18:1-Ceramide in Insulin Resistance
C18:1-Ceramide, along with other long-chain ceramides, plays a crucial role in the development of insulin resistance in key metabolic tissues such as skeletal muscle and the liver.[7][8][9] The accumulation of these ceramides disrupts the insulin signaling pathway, leading to impaired glucose uptake and utilization.
Signaling Pathway: Ceramide-Induced Insulin Resistance
Ceramides interfere with the insulin signaling cascade at multiple points. A key mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central node in the insulin pathway.[5][10] This inhibition can occur through the activation of Protein Phosphatase 2A (PP2A) or atypical Protein Kinase C (aPKC), which in turn dephosphorylates and inactivates Akt.[5][11] The inactivation of Akt prevents the translocation of GLUT4 glucose transporters to the cell membrane, thereby reducing glucose uptake.
III. Therapeutic Targeting of C18:1-Ceramide Synthesis
Given the detrimental role of ceramides in diabetes, inhibiting their de novo synthesis has emerged as a promising therapeutic strategy. Myriocin (B1677593), a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in ceramide biosynthesis, has been shown to reverse diet-induced insulin resistance and improve glucose homeostasis in animal models.[5][12][13]
Quantitative Data on Myriocin Treatment
| Animal Model | Treatment | Effect on C18:1-Ceramide Levels | Effect on Insulin Sensitivity | Reference |
| Diet-Induced Obese Mice | Myriocin (0.5 mg/kg every other day for 4 weeks) | Gastrocnemius ceramide content completely reversed (141.5 ± 15.8 vs. 94.6 ± 10.2 nmol/g dry wt) | Reversal of glucose intolerance and insulin resistance | [5][13] |
| Streptozotocin-Induced Diabetic Rats | Myriocin | Significant reduction in hepatic ceramide levels | Lowered fasting plasma glucose, improved hepatic insulin resistance | [14] |
| Ewes on High-Energy Diet | Myriocin (0.3 mg/kg BW/48h) | Linearly decreased most ceramide species in liver and adipose tissue | - | [15] |
IV. Experimental Protocols
The following section provides detailed protocols for key experiments involving the application of C18:1-Ceramide-d13C18 in diabetes research.
Protocol 1: Quantification of C18:1-Ceramide in Human Serum by UHPLC-MS/MS
This protocol is adapted from methodologies described for the quantification of various ceramide species in biological samples.[16][17][18][19] C18:1-Ceramide-d13C18 is used as an internal standard for accurate quantification.
Workflow Diagram
Materials:
-
Human serum samples
-
C18:1-Ceramide-d13C18 internal standard solution (in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Sample Preparation:
-
To 10 µL of serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the C18:1-Ceramide-d13C18 internal standard (final concentration, e.g., 5 nM).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
UHPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate C18:1-Ceramide from other lipid species (e.g., start with a high percentage of A and ramp up to a high percentage of B).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C18:1-Ceramide: Monitor the transition of the precursor ion [M+H]+ to a specific product ion (e.g., m/z corresponding to the sphingoid base).
-
C18:1-Ceramide-d13C18: Monitor the corresponding shifted precursor to product ion transition.
-
-
Optimize cone voltage and collision energy for each transition.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of a C18:1-Ceramide standard spiked with a constant concentration of the C18:1-Ceramide-d13C18 internal standard.
-
Calculate the concentration of C18:1-Ceramide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: In Vitro Induction of Insulin Resistance in C2C12 Myotubes
This protocol describes how to induce insulin resistance in a skeletal muscle cell line using palmitate, a saturated fatty acid known to increase intracellular ceramide levels.[7][8][11]
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Insulin
-
Myriocin (optional, for inhibition studies)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (antibodies against p-Akt, total Akt, etc.)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum and 1% Penicillin-Streptomycin when cells reach ~80-90% confluency.
-
Allow cells to differentiate for 4-6 days, with media changes every 2 days.
-
-
Palmitate Treatment:
-
Prepare a 0.75 mM palmitate solution complexed to 2% BSA in DMEM.
-
Incubate the differentiated C2C12 myotubes with the palmitate-BSA medium for 16 hours to induce insulin resistance.
-
For control cells, use medium containing 2% BSA without palmitate.
-
For inhibition studies, pre-treat cells with myriocin (e.g., 10 µM) for 1-2 hours before adding the palmitate-BSA medium.
-
-
Insulin Stimulation and Lysis:
-
After the palmitate treatment, starve the cells in serum-free DMEM for 2-4 hours.
-
Stimulate the cells with 100 nM insulin for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.
-
-
Analysis:
-
Measure protein concentration in the lysates.
-
Analyze the phosphorylation status of key insulin signaling proteins (e.g., Akt at Ser473) by Western blotting to assess the degree of insulin resistance.
-
For ceramide analysis, extract lipids from the cell pellets and quantify C18:1-Ceramide using the UHPLC-MS/MS protocol described above.
-
Protocol 3: In Vivo Diet-Induced Obesity and Myriocin Treatment in Mice
This protocol outlines the induction of obesity and insulin resistance in mice through a high-fat diet and subsequent treatment with myriocin to inhibit ceramide synthesis.[5][13]
Materials:
-
C57BL/6J mice
-
Standard chow diet
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Myriocin
-
Vehicle for myriocin administration (e.g., saline)
-
Equipment for glucose and insulin tolerance tests (glucose meter, insulin)
-
Anesthetics and surgical tools for tissue collection
Procedure:
-
Diet-Induced Obesity:
-
Wean male C57BL/6J mice onto a standard chow diet.
-
At 6-8 weeks of age, switch one group of mice to a high-fat diet for 12 weeks to induce obesity and insulin resistance. Maintain a control group on the standard chow diet.
-
-
Myriocin Treatment:
-
After 12 weeks on the HFD, begin treatment with myriocin.
-
Administer myriocin (e.g., 0.5 mg/kg body weight) via intraperitoneal injection every other day for 4 weeks.
-
Administer vehicle to the control HFD group.
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and after the treatment period to assess changes in glucose homeostasis and insulin sensitivity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues such as skeletal muscle (e.g., gastrocnemius), liver, and adipose tissue.
-
Immediately freeze tissues in liquid nitrogen and store at -80°C.
-
Extract lipids from the tissues and quantify C18:1-Ceramide levels using UHPLC-MS/MS.
-
Analyze insulin signaling protein phosphorylation in tissue lysates by Western blotting.
-
Workflow for In Vivo Study
V. Conclusion
C18:1-Ceramide-d13C18 is an indispensable tool for advancing our understanding of the role of ceramides in diabetes. Its use as an internal standard enables precise and accurate quantification, which is crucial for establishing C18:1-Ceramide as a reliable biomarker. Furthermore, stable isotope tracing studies can elucidate the dynamics of ceramide metabolism in response to various physiological and pathological states. The protocols provided herein offer a solid foundation for researchers to investigate the multifaceted role of C18:1-Ceramide in diabetes and to explore novel therapeutic strategies targeting ceramide synthesis and signaling.
References
- 1. Plasma Ceramides Are Elevated in Obese Subjects With Type 2 Diabetes and Correlate With the Severity of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum C18:1-Cer as a Potential Biomarker for Early Detection of Gestational Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of De Novo Ceramide Synthesis Reverses Diet-Induced Insulin Resistance and Enhances Whole-Body Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ceramides in the Pathogenesis of Diabetes Mellitus and its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Role for Ceramides, but Not Sphingomyelins, as Antagonists of Insulin Signaling and Mitochondrial Metabolism in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Effects of Serine Palmitoyltransferase inhibition by myriocin in lacta" by C'Ality Hackett and Joseph McFadden [digitalcommons.cortland.edu]
- 11. Characterising the Inhibitory Actions of Ceramide upon Insulin Signaling in Different Skeletal Muscle Cell Models: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Application Note: Quantitative Analysis of C18:1-Ceramide by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, and insulin (B600854) signaling.[1][2] Specifically, C18:1-Ceramide is an abundant species in mammalian cells and its accurate quantification is crucial for understanding its role in various physiological and pathological states.[3] This document provides a detailed protocol for the sensitive and specific quantification of C18:1-Ceramide in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, C18:1-Ceramide-13C18, to ensure high accuracy and reproducibility by correcting for variability during sample preparation and analysis.
Introduction
Ceramides sit at the heart of sphingolipid metabolism and act as key second messengers in cellular signaling pathways.[1][2] Dysregulation of ceramide levels has been implicated in a range of diseases, including metabolic disorders, neurodegeneration, and cancer.[1] Therefore, the ability to accurately measure specific ceramide species is essential for both basic research and clinical applications.
LC-MS/MS has become the gold standard for ceramide analysis due to its superior sensitivity, specificity, and the capacity to resolve complex lipid mixtures.[4][5] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for the precise detection of a specific precursor ion and its characteristic product ion, minimizing matrix interference and enhancing quantitative precision.[3] This application note details a robust workflow from sample preparation to data acquisition for C18:1-Ceramide, utilizing a C18-chain labeled internal standard (this compound) for reliable quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Isopropanol, Methanol, Chloroform, Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium formate.
-
Standards: C18:1-Ceramide (Avanti Polar Lipids or equivalent), this compound (custom synthesis or specialized supplier).
-
Biological Matrix: Plasma, serum, or cell pellets.
Standard and Internal Standard Preparation
-
Prepare individual stock solutions of C18:1-Ceramide and this compound at 1 mg/mL in an appropriate solvent like ethanol (B145695) or chloroform/methanol.[3][6]
-
Create a series of working standard solutions by diluting the C18:1-Ceramide stock solution to generate a calibration curve (e.g., 1 to 500 ng/mL).
-
Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation: Lipid Extraction
This protocol is adapted from established lipid extraction methods.[3][6]
-
Thaw biological samples (e.g., 50 µL plasma or 1 million cell pellet) on ice.
-
Add 50 µL of the working IS solution to each sample, standard, and quality control (QC).
-
Add 1.5 mL of a cold Chloroform:Methanol (2:1, v/v) solvent mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B) for LC-MS/MS analysis.
Experimental Workflow Diagram
The overall workflow for sample analysis is outlined below.
Caption: High-level workflow for ceramide quantification.
LC-MS/MS Parameters
Optimal parameters should be determined empirically on the specific instrument used; however, the following tables provide a validated starting point.
Liquid Chromatography (LC) Conditions
A reversed-phase separation is commonly employed for ceramide analysis.[2][5][6]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[2][5] |
| Mobile Phase A | Water with 0.2% Formic Acid & 10 mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.2% Formic Acid[2] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 50% B, 1-12 min: linear ramp to 100% B, 12-17 min: hold at 100% B, 17.1-20 min: return to 50% B (equilibration) |
Mass Spectrometry (MS) Parameters
Analysis is performed using electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM).[6]
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [V] | Cone / Fragmentor [V] |
| C18:1-Ceramide | 564.5 | 264.3 | ~26[3] | ~40 / 130[3][6] |
| This compound (IS) | 582.6 | 264.3 | ~26 | ~40 / 130 |
Note: The precursor ion for the internal standard is calculated based on the addition of 18 ¹³C atoms to the C18 fatty acid chain. The product ion (sphingoid base) is unlabeled and thus remains the same as the analyte.[6] Collision and cone/fragmentor voltages are highly instrument-dependent and should be optimized.
Ceramide Signaling Pathway
Ceramides are central mediators of cellular stress responses, most notably apoptosis.[7][8] External stressors like TNF-α can activate sphingomyelinases, which hydrolyze sphingomyelin (B164518) in the cell membrane to rapidly produce ceramide.[7][9] This accumulation of ceramide can then trigger downstream pro-apoptotic signaling cascades.
Caption: Simplified ceramide-mediated apoptosis pathway.
Conclusion
This application note provides a comprehensive method for the robust and accurate quantification of C18:1-Ceramide using LC-MS/MS. The protocol includes detailed steps for sample preparation, optimized chromatographic separation, and specific mass spectrometric parameters. The incorporation of a stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability and ensuring data integrity. This method is suitable for researchers in academic and industrial settings who are investigating the role of specific ceramide species in health and disease.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Quantification of Ceramides Using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramides (B1148491) are a class of lipid molecules that are central to the structure of the cell membrane and play a critical role as signaling molecules in a variety of cellular processes. These processes include apoptosis, cell growth, differentiation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including metabolic disorders like insulin (B600854) resistance and obesity, cardiovascular disease, and cancer.[2][3] Consequently, the accurate quantification of various ceramide species in biological samples is of paramount importance for both basic research and the development of novel therapeutic agents.
This application note provides a detailed protocol for the development of a robust calibration curve for the quantification of ceramides in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[5] The protocol outlined below covers the preparation of standards, sample extraction, and the construction and validation of a calibration curve for accurate and reproducible ceramide quantification.
Ceramide Signaling Pathway
Ceramides are key mediators in cellular signaling, particularly in the sphingomyelin (B164518) pathway, which is initiated by the hydrolysis of sphingomyelin to generate ceramide.[1] This lipid second messenger can be generated either by the hydrolysis of sphingomyelin by sphingomyelinases (SMases) or through de novo synthesis.[6] Ceramide then acts as a second messenger to activate or inhibit downstream signaling cascades, influencing critical cellular decisions such as apoptosis (programmed cell death).[1][6][7] For instance, ceramide can activate protein phosphatases and kinases, such as c-Jun N-terminal kinase (JNK), which are involved in apoptotic pathways.[1][2]
Caption: Ceramide's role in initiating apoptosis.
Experimental Protocol: Developing a Calibration Curve for Ceramide Quantification
This protocol describes the necessary steps to create a reliable calibration curve for the quantification of various ceramide species using LC-MS/MS.
Materials and Reagents
-
Ceramide standards (e.g., C16:0, C18:0, C18:1, C24:0, C24:1)
-
Internal standards (e.g., non-naturally occurring or stable isotope-labeled ceramides like C17:0-ceramide or d7-C16:0-ceramide)
-
LC-MS grade solvents: Methanol (B129727), Acetonitrile, Isopropanol (B130326), Chloroform (B151607), Water
-
Formic acid
-
Ammonium (B1175870) formate (B1220265) or acetate
-
Biological matrix (e.g., plasma, tissue homogenate) from a representative source, preferably stripped of endogenous ceramides or a suitable surrogate matrix like 5% BSA solution.[8]
-
Standard laboratory glassware and consumables.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of each ceramide standard and the internal standard in an appropriate organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL.
-
Working Standard Mixture: Create a mixed working solution containing all ceramide standards of interest by diluting the stock solutions in a suitable solvent like methanol or ethanol. The concentrations in this mixture should be chosen to cover the expected physiological range of the ceramides.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration. This solution will be spiked into all calibration standards, quality control samples, and unknown samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Generate a series of calibration standards by spiking a blank matrix (e.g., surrogate plasma or tissue homogenate) with increasing volumes of the ceramide working standard mixture. A typical calibration curve consists of 6-8 non-zero concentration levels.[9] A constant amount of the internal standard working solution is added to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high, spanning the range of the calibration curve. These are prepared in the same blank matrix as the calibration standards.
Sample Preparation and Lipid Extraction
The following is a general lipid extraction protocol based on the Bligh and Dyer method, which is commonly used for ceramides.[10]
Caption: Workflow for sample preparation and analysis.
-
Homogenization (for tissue samples): Homogenize the tissue sample in a suitable buffer (e.g., cold phosphate-buffered saline).
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to the homogenate or plasma sample.
-
Lipid Extraction:
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample.
-
Vortex thoroughly.
-
Add chloroform and vortex again.
-
Add water to induce phase separation and vortex.
-
Centrifuge to separate the layers.
-
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[11]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.[11]
LC-MS/MS Analysis
The specific LC and MS conditions will need to be optimized for the instrument being used and the specific ceramide species being analyzed.
-
Liquid Chromatography (LC): A reverse-phase C8 or C18 column is typically used for the separation of ceramides. A gradient elution with mobile phases consisting of water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate is common.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in the positive ion mode is generally used for ceramide analysis. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each ceramide and the internal standard are monitored for high selectivity and sensitivity.[9][10]
Data Analysis and Calibration Curve Construction
-
Peak Integration: Integrate the peak areas for the specific MRM transitions of each ceramide and the internal standard in the chromatograms.
-
Calculate Response Ratios: For each calibration standard, calculate the ratio of the peak area of the analyte (ceramide) to the peak area of the internal standard.
-
Construct the Calibration Curve: Plot the response ratio (y-axis) against the known concentration of the ceramide standards (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure accuracy across the concentration range.[8][9] The equation of the line (y = mx + c) will be used to calculate the concentration of ceramides in unknown samples.
Data Presentation: Calibration Curve Validation Parameters
The performance of the calibration curve should be validated to ensure accuracy and reliability. The following tables summarize typical validation parameters for a ceramide quantification assay.
Table 1: Calibration Curve Parameters for Major Ceramide Species
| Ceramide Species | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| C14:0-Ceramide | 2.8 - 178 | > 0.99 |
| C16:0-Ceramide | 2.8 - 357 | > 0.99 |
| C18:1-Ceramide | 2.8 - 357 | > 0.99 |
| C18:0-Ceramide | 2.8 - 357 | > 0.99 |
| C20:0-Ceramide | 2.8 - 357 | > 0.99 |
| C24:1-Ceramide | 5.6 - 714 | > 0.99 |
| C24:0-Ceramide | 5.6 - 714 | > 0.99 |
| Data presented in this table are representative and may vary depending on the specific instrumentation and methodology. Based on data from Kasumov et al., 2010.[10] |
Table 2: Assay Performance Characteristics
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995[12][13] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | < 15% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.02 - 0.08 µg/mL for very-long-chain ceramides[8][14] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 5 - 50 pg/mL for various ceramides[10] |
| LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; %RSD: Percent Relative Standard Deviation. |
Conclusion
This application note provides a comprehensive protocol for the development and validation of a calibration curve for the quantification of ceramides by LC-MS/MS. By following these detailed steps for standard preparation, sample extraction, and data analysis, researchers can achieve accurate and reproducible quantification of various ceramide species in biological samples. The provided tables and diagrams serve as a valuable resource for setting up and validating a robust analytical method, which is essential for advancing our understanding of the role of ceramides in health and disease and for the development of targeted therapeutics.
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Cancer Cell Sphingolipid Metabolism with C18:1-Ceramide-¹³C₁₈
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, membrane structure, and the regulation of cellular processes such as proliferation, apoptosis, and autophagy.[1][2] Within this class, ceramides (B1148491) are central intermediates and signaling molecules. The fate of a cell can be influenced by the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), a concept known as the "ceramide/S1P rheostat".[1][3]
Ceramides vary in the length of their fatty acyl chains, and these different species can have distinct, sometimes opposing, cellular functions.[4] C18:1-Ceramide, in particular, has been identified as a key player in cancer cell biology. Unlike some other ceramide species that may be upregulated in tumors, C18-ceramides are often downregulated in cancers like head and neck squamous cell carcinoma (HNSCC) and have been shown to induce apoptosis, lethal mitophagy, and cell cycle arrest.[3][5][6][7] This tumor-suppressive role makes the C18:1-ceramide metabolic pathway a compelling target for cancer therapy.
Stable isotope tracing using molecules like C18:1-Ceramide-¹³C₁₈ provides a powerful method to dynamically track the metabolic fate of exogenously supplied ceramide within cancer cells. By labeling the C18:1 fatty acid with ¹³C, researchers can use mass spectrometry to follow its incorporation into downstream complex sphingolipids or trace its degradation. This approach offers precise insights into the enzymatic activities and pathway fluxes that are often dysregulated in cancer, contributing to drug resistance and cell survival.[8][9]
Applications in Cancer Research
The use of C18:1-Ceramide-¹³C₁₈ as a tracer can elucidate several aspects of cancer cell metabolism:
-
Enzymatic Activity Profiling: Quantify the rate of conversion of C18:1-Ceramide to other sphingolipids, such as sphingomyelin (B164518) (by sphingomyelin synthases), glucosylceramide (by glucosylceramide synthase), or ceramide-1-phosphate (by ceramide kinase), providing a direct measure of enzyme activity in intact cells.[1][10]
-
Drug Resistance Mechanisms: Investigate how cancer cells evade ceramide-induced apoptosis by metabolizing it into pro-survival lipids. For example, increased glycosylation of ceramide is associated with chemotherapeutic drug resistance.[6][11]
-
Therapeutic Efficacy Studies: Evaluate the impact of novel drug candidates on ceramide metabolism. A compound designed to inhibit glucosylceramide synthase, for instance, should lead to an accumulation of the ¹³C-labeled ceramide tracer.
-
Subcellular Trafficking: When combined with cell fractionation techniques, this tracer can help determine the subcellular localization of ceramide metabolism, such as its conversion at the Golgi apparatus or endoplasmic reticulum.[7]
Key Signaling and Metabolic Pathways
C18:1-Ceramide is a central hub in sphingolipid metabolism. Once introduced into a cell, it can be directed down several key pathways that influence cell fate.
Caption: Metabolic fate of C18:1-Ceramide-¹³C₁₈ in cancer cells.
C18-ceramide is known to be a potent inducer of cell death through apoptosis and lethal mitophagy.[5][7] In several cancer types, including head and neck, breast, and colon cancer, increased levels of C18-ceramide correlate with cell death, while its downregulation is associated with tumor growth.[5][12] A key mechanism involves the accumulation of C18-ceramide on the outer mitochondrial membrane, where it can directly bind to LC3-II, a key protein in the autophagy machinery, to trigger the selective degradation of mitochondria (mitophagy) to a lethal extent.[6][7]
Caption: C18-Ceramide induced lethal mitophagy signaling pathway.
Quantitative Data Summary
The functional roles of specific ceramide species can be highly context-dependent, varying by cancer type.
| Ceramide Species | Cancer Type(s) | Observed Effect on Cancer Cells | Reference(s) |
| C18-Ceramide | Head and Neck (HNSCC), Glioma, Breast Cancer | Tumor suppressive; induces apoptosis and lethal autophagy. Levels are often downregulated in tumors. | [5][6][7] |
| C18:1-Ceramide | Colorectal Cancer | Levels are higher in more advanced CRC, suggesting a role as a potential biomarker. | [12] |
| C16-Ceramide | Head and Neck (HNSCC), Lung Cancer | Pro-proliferative in HNSCC; induces ER stress-mediated apoptosis in lung cancer. | [5][12][13] |
| C24-Ceramide | Colorectal Cancer, HNSCC | Levels elevated in apoptotic colon cancer cells and increased in HNSCC. | [1][3] |
| C24:1-Ceramide | Colorectal Cancer, HNSCC | Levels elevated in apoptotic colon cancer cells and increased in HNSCC. | [1][3] |
Experimental Protocols
This section details a general protocol for tracing the metabolism of C18:1-Ceramide-¹³C₁₈ in cultured cancer cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., A549, MCF7).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Tracer: C18:1-Ceramide-¹³C₁₈ (ensure high isotopic purity).
-
Internal Standard (IS): C17:0-Ceramide or another odd-chain ceramide not naturally abundant in mammalian cells.[14]
-
Solvents: HPLC or MS-grade methanol (B129727), chloroform (B151607), acetonitrile, formic acid, isopropanol.
-
Reagents: Ammonium (B1175870) acetate, potassium hydroxide (B78521) (KOH).
-
Equipment: Cell culture incubator, sonicator, centrifuges, nitrogen evaporator, HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Experimental Workflow Diagram
Caption: Workflow for stable isotope tracing with C18:1-Ceramide-¹³C₁₈.
Protocol Steps
Step 3.1: Cell Culture and Labeling
-
Seed cancer cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment.
-
Prepare the C18:1-Ceramide-¹³C₁₈ labeling medium. The final concentration of the tracer must be optimized but typically ranges from 1-10 µM. Ceramide is highly lipophilic and should be complexed to BSA or pre-dissolved in a small amount of ethanol/DMSO before adding to serum-free media.
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells. For a time-course experiment (pulse-chase), incubate cells for various durations (e.g., 0, 1, 4, 8, 24 hours).
Step 3.2: Cell Harvesting and Lipid Extraction
-
At each time point, aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well, scrape the cells, and transfer the cell suspension to a glass vial.[14]
-
Sonicate the lysate for 5-10 minutes in a water bath sonicator.
-
Add a known amount of C17:0-Ceramide internal standard (e.g., 10-20 µL of a 500 ng/mL solution).[14]
-
Add 2 mL of chloroform to the vial. Vortex vigorously and sonicate for an additional 30 minutes.[14]
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
Dry the lipid extract completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a known volume (e.g., 100-200 µL) of the LC-MS mobile phase, such as acetonitrile/isopropanol.
LC-MS/MS Analysis
-
Chromatography: Perform lipid separation on a reversed-phase C18 column (e.g., 50 x 2.0 mm).[14][15]
-
Mobile Phase A: Acetonitrile with 0.1% formic acid and 25 mM ammonium acetate.[14]
-
Mobile Phase B: Isopropanol with 0.1% formic acid and 25 mM ammonium acetate.
-
Gradient: A typical gradient might run from 60% B to 100% B over 10-15 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The ¹³C label on the C18:1 fatty acid will increase its mass. You must calculate the precursor and product ion m/z values for the labeled and unlabeled lipids.
Example MRM Transitions (illustrative, exact m/z depends on ¹³C count and adduct):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| C17:0-Ceramide (IS) | [M+H]⁺ | e.g., 264.2 | Loss of fatty acid and water |
| C18:1-Ceramide (endogenous) | [M+H]⁺ | e.g., 264.2 | Unlabeled species |
| C18:1-Ceramide-¹³C₁₈ (tracer) | [M+H+18]⁺ | e.g., 264.2 | Labeled species |
| ¹³C-Sphingomyelin | [M+H+18]⁺ | e.g., 184.1 | Phosphocholine headgroup |
| ¹³C-Glucosylceramide | [M+H+18]⁺ | e.g., [M+H+18-Glc]⁺ | Loss of glucose moiety |
Data Analysis and Interpretation
-
Integrate the peak areas for each labeled analyte and the internal standard.
-
Normalize the peak area of each ¹³C-labeled analyte to the peak area of the C17-Ceramide internal standard to correct for extraction and instrument variability.
-
Calculate the fractional enrichment or the absolute amount of each metabolite at each time point.
-
Plot the concentration or fractional enrichment of the tracer (C18:1-Ceramide-¹³C₁₈) and its downstream metabolites (e.g., ¹³C-Sphingomyelin, ¹³C-Glucosylceramide) over time. A decrease in the tracer signal accompanied by an increase in a downstream metabolite signal indicates metabolic flux through that pathway.
Hypothetical Results Table:
| Time (hours) | ¹³C₁₈-C18:1-Ceramide (Normalized Area) | ¹³C₁₈-Sphingomyelin (Normalized Area) | ¹³C₁₈-Glucosylceramide (Normalized Area) |
| 0 | 1.00 | 0.00 | 0.00 |
| 1 | 0.85 | 0.12 | 0.03 |
| 4 | 0.55 | 0.35 | 0.10 |
| 8 | 0.25 | 0.50 | 0.25 |
| 24 | 0.05 | 0.60 | 0.35 |
References
- 1. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 2. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gavinpublishers.com [gavinpublishers.com]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. Sphingolipid metabolism in cancer signalling and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Ceramide kinase inhibition drives ferroptosis and sensitivity to cisplatin in mutant KRAS lung cancer by dysregulating VDAC-mediated mitochondria function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]
- 13. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Profiling of Surface Gangliosides Extracted from Various Cell Lines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of C18:1-Ceramide-13C18
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with C18:1-Ceramide-13C18. Due to its long acyl chain, this ceramide is highly hydrophobic and exhibits poor solubility in aqueous solutions, a common challenge in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
This compound is a stable isotope-labeled version of C18:1-Ceramide, a bioactive sphingolipid involved in various cellular processes. The "C18:1" denotes an 18-carbon acyl chain with one double bond (oleic acid). This long, hydrophobic acyl chain makes the molecule highly insoluble in water and aqueous buffers, which is a significant hurdle for its use in cell culture and other biological assays.[1] Long-chain ceramides (B1148491) are among the most hydrophobic molecules in nature and do not disperse easily in aqueous environments.[1]
Q2: What are the recommended organic solvents for creating a stock solution of this compound?
For preparing a concentrated stock solution, several organic solvents are effective. Dimethylformamide (DMF) is a good choice, with a reported solubility of 100 mg/mL for this compound, though this may require warming and sonication.[2] Other common solvents for long-chain ceramides include ethanol (B145695), DMSO, and chloroform/methanol mixtures.[3][4] When preparing a stock solution, it is advisable to use a solvent purged with an inert gas to prevent oxidation of the lipid.[5][6]
Q3: How can I introduce this compound into my aqueous cell culture medium?
Directly adding an organic stock solution to your aqueous medium will likely cause the ceramide to precipitate. The standard method is to first create a high-concentration stock solution in an appropriate organic solvent and then dilute it into the cell culture medium.[7][8] It is crucial to add the stock solution dropwise while vortexing or swirling the medium to ensure rapid and even dispersion.[8] The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1%) to avoid cytotoxicity.[8][9]
Q4: I see a precipitate in my culture medium after adding the ceramide. What should I do?
Precipitation occurs because the ceramide's concentration exceeds its solubility limit in the aqueous medium.[8] Here are some troubleshooting steps:
-
Ensure Rapid Dispersion: Add the organic stock solution to your medium while vortexing to prevent localized high concentrations.[8]
-
Warm the Medium: Gently warming the medium to 37°C before and during the addition of the ceramide stock can help.[9]
-
Use a Carrier: Complexing the ceramide with fatty-acid-free bovine serum albumin (BSA) can significantly enhance its delivery and solubility in culture.[3]
-
Try a Different Delivery Method: An ethanol:dodecane (98:2, v/v) mixture can be used to disperse the ceramide into the medium.[3][10]
Q5: Are there methods to improve aqueous solubility without relying solely on organic solvents for delivery?
Yes. For live-cell studies where organic solvents are a concern, several alternative methods exist:
-
BSA Complexation: The ceramide can be complexed with fatty acid-free BSA. This involves drying the lipid from an organic solvent, redissolving it in a small amount of ethanol, and then injecting it into a vortexing BSA solution.[3]
-
Detergent Solubilization: Zwitterionic detergents like CHAPS can be used to create micelles that carry the ceramide.[3]
-
Liposomes: Including ceramides into liposomal formulations is another effective delivery strategy, particularly for topical applications or where a lipid-bilayer carrier is desired.[11][12]
Q6: How should I store my this compound stock solution?
Stock solutions should be stored tightly sealed at -20°C or -80°C, protected from light.[2] It is recommended to use the solution stored at -20°C within one month and within six months if stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms in culture medium after adding the stock solution. | The ceramide's low aqueous solubility has been exceeded. The final concentration of the organic solvent is too low to maintain solubility. | Ensure the stock solution is fully dissolved before use. Add the stock solution dropwise into the medium while vortexing for rapid dispersion.[8] Consider using a carrier like BSA or a different solvent system like ethanol:dodecane (98:2).[3][10] Prepare fresh dilutions for each experiment.[8] |
| Low or inconsistent biological activity observed. | The ceramide may not be sufficiently bioavailable to the cells due to poor solubility or precipitation. The ceramide may have degraded due to improper storage. | Verify the solubility of the ceramide in your final working solution. Use a positive control to ensure your experimental system is responsive. Consider using a carrier molecule like BSA to improve delivery to cells.[3] Ensure the stock solution has been stored correctly at -20°C or -80°C, protected from light.[2] |
| High levels of cell death in the vehicle control group. | The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is causing cytotoxicity. | Ensure the final solvent concentration is non-toxic for your specific cell line (typically ≤ 0.1%).[8][9] Perform a solvent toxicity curve to determine the maximum tolerated concentration. |
Solubility Data
The following table summarizes the solubility of various long-chain ceramides in different solvents. While specific data for this compound is limited, this information provides a useful reference for selecting an appropriate solvent system.
| Ceramide Type | Solvent | Approximate Solubility | Reference |
| This compound | DMF | 100 mg/mL (with ultrasonic and warming) | [2] |
| C18 Ceramide (d18:1/18:0) | Chloroform:Methanol (2:1) | 5 mg/mL | [4] |
| C18 Ceramide (d18:1/18:0) | DMF | 0.15 mg/mL | [4][6] |
| C18 Ceramide (d18:1/18:0) | Ethanol | Soluble when heated | [4] |
| C24:1 Ceramide | Ethanol | ~3 mg/mL | [13] |
| C24:1 Ceramide | DMSO | <20 µg/mL | [13] |
| C24:1 Ceramide | DMF | >5.5 mg/mL | [13] |
| C24:1 Ceramide | 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [13] |
| C6 Ceramide | Ethanol, DMSO, DMF | ~20 mg/mL | [5] |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in an Organic Solvent
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add your chosen organic solvent (e.g., DMF, purged with an inert gas) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution to aid dissolution. Gentle warming (up to 40°C) and brief sonication may be necessary to fully dissolve the ceramide.[2][3]
-
Once fully dissolved, store the stock solution as recommended (-20°C or -80°C, protected from light).[2]
Protocol 2: Ceramide-BSA Complex Formation for Cell Culture
This method enhances the delivery of ceramide to cells in an aqueous environment.
-
In a glass test tube, dispense the required volume of your ceramide stock solution (prepared in a volatile solvent like chloroform/methanol or ethanol).
-
Evaporate the solvent under a gentle stream of nitrogen gas. For complete removal, place the tube under a vacuum for at least 1 hour.[3]
-
Prepare a solution of fatty acid-free BSA in your desired buffer (e.g., 0.34 mg/mL in phosphate (B84403) buffer, pH 7.4).[3]
-
Redissolve the dried ceramide film in a small volume of ethanol (e.g., 200 µl).[3]
-
While vigorously vortexing the BSA solution, slowly inject the ethanolic ceramide solution into it.[3]
-
The resulting solution contains the ceramide-BSA complex and is ready for use in your experiment.
Visualizations
Caption: Decision tree for selecting a this compound solubilization method.
Caption: Overcoming the challenge of ceramide delivery into aqueous solutions.
References
- 1. Biophysics (and sociology) of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the in vivo topically applied "human-identical" ceramides included in negatively charged liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Recommended storage and stability for C18:1-Ceramide-13C18
This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage, stability, and handling of C18:1-Ceramide-¹³C₁₈. It includes a comprehensive FAQ section, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this stable isotope-labeled compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store C18:1-Ceramide-¹³C₁₈ upon receipt?
A: Upon receipt, C18:1-Ceramide-¹³C₁₈ should be stored at -20°C in a freezer.[1][2][3][4] It is also recommended to protect the compound from light.[1] For long-term storage, some suppliers recommend -80°C.
Q2: What is the stability of C18:1-Ceramide-¹³C₁₈ under recommended storage conditions?
A: The stability of C18:1-Ceramide-¹³C₁₈ can vary slightly between suppliers. Generally, when stored at -20°C, it is stable for at least one year, with some sources indicating stability for four years or more.[2][3][4] For stock solutions, one supplier specifies stability for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[5]
Q3: In what solvents is C18:1-Ceramide-¹³C₁₈ soluble?
A: C18:1-Ceramide-¹³C₁₈ is soluble in organic solvents such as chloroform (B151607) and ethanol (B145695).[2][6] It is also soluble in a mixture of chloroform and methanol (B129727) (2:1) and slightly soluble in DMF.[2][6] For creating stock solutions for biological experiments, DMSO is also a suitable solvent.[7]
Q4: What are the primary applications of C18:1-Ceramide-¹³C₁₈?
A: C18:1-Ceramide-¹³C₁₈ is primarily used as an internal standard for the accurate quantification of endogenous C18:1-Ceramide in biological samples using mass spectrometry-based techniques like LC-MS/MS.[1][5] It can also be used as a tracer in metabolic flux analysis studies.[5]
Storage and Stability Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][2][3][4] |
| -80°C (for stock solutions) | [5] | |
| Stability (Solid) | ≥ 1 year | [3][4] |
| ≥ 4 years | [2] | |
| Stability (Stock Solution) | 6 months at -80°C (protect from light) | [5] |
| 1 month at -20°C (protect from light) | [5] | |
| Shipping Condition | Shipped on dry ice or at room temperature | [2][8] |
Troubleshooting Guide
Issue 1: Inconsistent or low signal intensity in mass spectrometry analysis.
-
Possible Cause: Degradation of the standard due to improper storage.
-
Solution: Ensure the compound has been consistently stored at -20°C or -80°C and protected from light. Prepare fresh working solutions from a new aliquot of the stock solution.
-
-
Possible Cause: Poor solubility or precipitation in the analytical solvent.
-
Solution: Ensure the solvent used for the final dilution is compatible with the LC-MS system and that the concentration of the standard is within its solubility limits. Sonication of the solution before use can help ensure it is fully dissolved.
-
-
Possible Cause: Adsorption to plasticware.
-
Solution: Use low-retention polypropylene (B1209903) or glass vials for preparing and storing solutions to minimize loss of the lipid standard.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Using an inappropriate solvent.
-
Solution: Refer to the solubility information provided. Chloroform and ethanol are good primary solvents. For aqueous-based assays, a stock solution in DMSO can be prepared and then diluted in the appropriate buffer, ensuring the final DMSO concentration is low (typically <0.1%).
-
-
Possible Cause: Compound has precipitated out of solution.
-
Solution: Gently warm the solution and vortex or sonicate to aid in re-dissolving the compound.
-
Issue 3: Poor recovery during lipid extraction from biological samples.
-
Possible Cause: Inefficient extraction method.
-
Solution: A common and effective method for extracting ceramides (B1148491) is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol mixture. Ensure the phase separation is clean and that the organic (lower) phase containing the lipids is carefully collected. A re-extraction of the aqueous phase can improve recovery.
-
-
Possible Cause: Degradation of the ceramide during sample processing.
-
Solution: Keep samples on ice throughout the extraction procedure to minimize enzymatic activity. Process samples promptly after collection and addition of the internal standard.
-
Experimental Protocols
Protocol: Preparation of C18:1-Ceramide-¹³C₁₈ as an Internal Standard for LC-MS/MS Analysis
-
Stock Solution Preparation (1 mg/mL):
-
Allow the vial of C18:1-Ceramide-¹³C₁₈ to equilibrate to room temperature before opening.
-
Weigh a precise amount of the compound and dissolve it in an appropriate volume of chloroform or ethanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed glass vial at -80°C.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Thaw the stock solution on ice.
-
Dilute the 1 mg/mL stock solution with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a working solution of 10 µg/mL.
-
This working solution can be used to spike biological samples before lipid extraction.
-
-
Sample Spiking:
-
Add a known amount of the C18:1-Ceramide-¹³C₁₈ working solution to each biological sample (e.g., plasma, cell lysate) before starting the lipid extraction process. The amount added should be comparable to the expected endogenous levels of C18:1-Ceramide.
-
-
Lipid Extraction (Example using a modified Folch method):
-
To the spiked sample, add a 2:1 mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes.
-
Add water to induce phase separation.
-
Centrifuge to pellet any debris and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).
-
Visualizations
Ceramide-Mediated Signaling Pathway in Apoptosis
Caption: Ceramide signaling in apoptosis.
Experimental Workflow for Quantification of C18:1-Ceramide
Caption: General experimental workflow.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - ProQuest [proquest.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in ceramide quantification by LC-MS
Welcome to the technical support center for ceramide analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in liquid chromatography-mass spectrometry (LC-MS) quantification of ceramides (B1148491).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact ceramide quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In ceramide analysis, components of biological matrices like plasma, serum, or tissues can suppress or enhance the ceramide signal during LC-MS analysis, leading to inaccurate quantification.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the assay.[1]
Q2: How can I determine if my ceramide analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike experiment.[2] This involves comparing the peak area of a ceramide standard spiked into a blank matrix extract with the peak area of the same standard in a pure solvent. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [2]
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[2] Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q3: What are the primary sources of matrix effects in plasma or serum samples for ceramide analysis?
A3: Phospholipids (B1166683) are a major contributor to matrix effects in plasma and serum samples.[3][4] These abundant lipids can co-elute with ceramides and interfere with the ionization process in the mass spectrometer's ion source, often causing significant ion suppression.[5][6] Other endogenous components like salts and proteins can also contribute to matrix effects.[2]
Q4: Is simple protein precipitation (PPT) sufficient to eliminate matrix effects for ceramide analysis?
A4: While protein precipitation is a quick and easy sample preparation technique, it is often insufficient for completely removing phospholipids and other interfering components that cause matrix effects.[5][7] This can lead to significant ion suppression and inaccurate results.[7] For cleaner samples and more reliable quantification, more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[3][7]
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: An appropriate internal standard is crucial for compensating for matrix effects.[3] Ideally, a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest should be used.[2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ionization efficiency.[2]
Troubleshooting Guide
This guide addresses common problems encountered during ceramide quantification by LC-MS, with a focus on matrix effects.
Issue 1: Low or Inconsistent Ceramide Signal (Ion Suppression)
-
Possible Cause: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of your target ceramides.[2][7]
-
Solutions:
-
Improve Sample Cleanup: Transition from simple protein precipitation to more effective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering lipids.[3][7] Phospholipid depletion plates are also a targeted option.[4]
-
Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between ceramides and the interfering matrix components.[2] Experimenting with different column chemistries (e.g., C8, C18) can also improve resolution.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Spiking your samples with a SIL-IS for each ceramide analyte prior to sample preparation can effectively compensate for ion suppression.[2]
-
Sample Dilution: If the ceramide concentration in your samples is high enough, diluting the extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2][8]
-
Issue 2: Poor Peak Shape, Peak Splitting, or Retention Time Shifts
-
Possible Cause: This can be due to insufficient separation of ceramides from other matrix components or the accumulation of matrix components on the analytical column.[2][5]
-
Solutions:
-
Implement a More Rigorous Sample Cleanup: As with ion suppression, a more thorough sample preparation method like SPE or LLE can resolve these issues by providing a cleaner extract.[2][3]
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or flow rate to improve peak shape and resolution.[2]
-
Incorporate a Column Wash Step: Introduce a robust wash step at the end of each chromatographic run to elute strongly retained matrix components from the column, preventing their interference in subsequent injections.[4]
-
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
-
Possible Cause: The chosen internal standard may not be co-eluting perfectly with the analyte, or it may be responding differently to the matrix effects.[1]
-
Solutions:
-
Verify IS Co-elution: Ensure that the retention time of the internal standard is as close as possible to that of the analyte.
-
Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective choice as it has nearly identical chemical and physical properties to the analyte, ensuring it is affected by the matrix in the same way.[2]
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is identical to your sample matrix. This helps to normalize for any matrix effects that are not fully compensated for by the internal standard.[8][9]
-
Data and Protocols
Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery for ceramide analysis.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | Simple, fast, and inexpensive. | Often insufficient for removing phospholipids, leading to significant ion suppression.[5][7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Provides cleaner extracts than PPT by partitioning analytes away from many matrix components.[7] | Can have lower recovery for more polar analytes; may require optimization of solvent systems.[5] |
| Solid-Phase Extraction (SPE) | High | High | Offers rigorous cleanup and high analyte recovery through the use of specific sorbents.[3][7] | More time-consuming and costly than PPT or LLE; requires method development.[3] |
| Phospholipid Depletion Plates | High | Very High | Specifically targets and removes phospholipids, a major source of matrix effects.[4] | Adds an extra step and cost to the sample preparation workflow. |
Note: The values for analyte recovery and matrix effect reduction are relative and can vary depending on the specific ceramide, biological matrix, and detailed protocol used.
Experimental Protocol: Assessing Matrix Effects via Post-Extraction Spike
This protocol provides a step-by-step guide for quantifying matrix effects.
Materials:
-
Blank biological matrix (e.g., plasma, serum)
-
Ceramide standard solution of known concentration
-
Pure solvent (matching the final sample reconstitution solvent)
-
Your established sample extraction protocol and reagents
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the known amount of ceramide standard into the pure reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the same known amount of ceramide standard into the processed blank matrix extract.[10]
-
Set C (Pre-Extraction Spike): Spike the known amount of ceramide standard into the blank matrix before starting the extraction procedure. Process this spiked matrix through the entire protocol.[10]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the ceramide analyte.
-
Calculate Matrix Effect (ME) and Recovery (RE):
Interpretation:
-
Matrix Effect: A value close to 100% indicates minimal matrix effect. Values significantly lower than 100% suggest ion suppression, while values significantly higher suggest ion enhancement.
-
Recovery: This value indicates the efficiency of your extraction process.
Visualizations
General Workflow for Ceramide Quantification
Caption: Experimental workflow for LC-MS based ceramide quantification.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression in ceramide analysis.
Ceramide Signaling Pathway Involvement
Caption: Simplified ceramide signaling pathway in cellular responses.[12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting low recovery of ceramides during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction of ceramides (B1148491), with a focus on resolving issues of low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low ceramide recovery?
Low recovery of ceramides can stem from several factors throughout the extraction process. Key issues include incomplete sample homogenization, the use of suboptimal solvent systems, and degradation of the sample. For instance, very short-chain ceramides may not fully partition into the chloroform (B151607) layer during liquid-liquid extraction.[1] Improper tissue homogenization, incorrect solvent-to-tissue ratios, or sample degradation from poor storage can all lead to reduced yields.[1][2]
Q2: Which solvent systems are most effective for ceramide extraction?
The choice of solvent is critical for efficient ceramide extraction.
-
Chloroform:Methanol (B129727) Mixtures: Combinations such as 2:1 or 1:2 (v/v) are standard in widely used protocols like the Bligh and Dyer or Folch methods and are considered highly effective.[1][3][4][5] One study noted that a methanol:chloroform (1:2) mixture yielded significantly more C18 ceramide compared to an acetonitrile:chloroform (1:2) mixture.[3]
-
Alternative Systems: Other solvent systems that have been used include n-hexane-ethyl acetate, petroleum ether-ethyl acetate, and petroleum ether-acetone.[6]
-
"Green" Alternatives: For those looking to avoid chlorinated solvents, 95% ethanol (B145695) has been shown to provide good yields and is a less toxic option.[7]
Q3: What are the best practices for sample storage and handling to prevent ceramide degradation?
Proper handling and storage are crucial to maintain the integrity of ceramides before and after extraction.
-
Temperature: Samples should be processed quickly and stored at -80°C to minimize enzymatic activity and oxidation.[1][2] Extracts should be kept at -20°C or -80°C, and repeated freeze-thaw cycles should be avoided.[1]
-
Enzyme Inactivation: For plant tissues, a preliminary extraction with isopropanol (B130326) is often recommended to inactivate lipolytic enzymes that can degrade lipids.[1]
-
Labware: Use glass vials and solvent-resistant plasticware to prevent contamination from plasticizers.[2]
-
Antioxidants: If necessary, consider adding antioxidants like BHT to prevent degradation.[2]
Q4: How can matrix effects in LC-MS analysis be minimized?
Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[1] To mitigate these effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[1]
-
Chromatographic Optimization: Fine-tune the chromatographic separation to better resolve ceramides from co-eluting compounds.[1]
-
Sample Cleanup: Employ a more rigorous cleanup procedure. A "Folch wash," which involves adding a saline solution to the extract, can help remove water-soluble contaminants.[1] For complex samples like plasma, using silica (B1680970) gel column chromatography to isolate sphingolipids before LC-MS/MS analysis can significantly improve data quality.[2][8]
-
Internal Standards: The use of isotopically labeled internal standards is a common and effective way to compensate for matrix effects.[1]
Q5: Are there alternative extraction methods to traditional liquid-liquid extraction?
Yes, several methods can enhance extraction efficiency.
-
Ultrasonic-Assisted Extraction (UAE): This technique uses cavitation to disrupt cell walls, which can improve efficiency and reduce extraction time.[1][9] However, it is crucial to optimize parameters like temperature, time, and solvent-to-material ratio to prevent the degradation of target lipids.[1][9]
-
Green Technologies: Other modern methods include microwave-assisted extraction and supercritical fluid extraction (SFE), which offer high efficiency with lower solvent consumption.[6]
-
Soxhlet Extraction: This method can achieve high extraction efficiency but is more time-consuming, requires larger solvent volumes, and carries a risk of thermal degradation of lipids.[1]
Troubleshooting Guide: Low Ceramide Recovery
This guide addresses specific issues that can lead to low ceramide recovery and provides actionable solutions.
| Problem / Symptom | Potential Cause | Recommended Solution |
| Low Yield of All Ceramides | Incomplete Sample Homogenization: Cell walls and tissue structures are not sufficiently disrupted, preventing solvent access to lipids.[1][2] | Ensure thorough homogenization using appropriate mechanical methods (e.g., bead beater, sonicator) until a uniform consistency is achieved.[1][2] Perform homogenization on ice to prevent degradation.[2] |
| Incorrect Solvent-to-Sample Ratio: Insufficient solvent volume to effectively extract all lipids from the sample.[2] | Strictly adhere to the recommended solvent-to-tissue ratios for your chosen protocol (e.g., Bligh and Dyer).[1] Consider increasing the solvent-to-sample ratio.[2] | |
| Sample Degradation: Enzymatic or oxidative degradation of ceramides due to improper storage or handling.[1][2] | Always use fresh samples or tissues that have been properly stored at -80°C.[1][2] Process samples quickly and on ice.[2] | |
| Low Recovery of Specific Ceramide Types (e.g., short-chain or very long-chain) | Suboptimal Partitioning: Short-chain ceramides may have higher polarity and not partition efficiently into the non-polar organic phase.[1] | Consider modifying the extraction protocol, such as adjusting the pH, to improve the recovery of more polar short-chain lipids.[1] |
| Inefficient Solvent System: The chosen solvent may not be optimal for extracting very long-chain ceramides (VLC-DHCers), which are often low in abundance.[2] | Test different solvent systems, such as chloroform:methanol or isopropanol-based systems.[2] Perform a second extraction on the remaining aqueous phase and protein pellet to maximize yield.[2] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Variations in the extraction procedure between samples.[1] | Standardize every step of the protocol, ensuring consistent timing, technique, and volumes for all samples.[1] |
| Inhomogeneous Aliquots: The initial tissue sample is not uniform, leading to different starting amounts of ceramides in each replicate. | Ensure the bulk tissue sample is as homogenous as possible before taking aliquots for extraction.[1] | |
| Pipetting Errors: Inaccurate pipetting, especially with viscous organic solvents. | Use calibrated positive displacement pipettes for accurate handling of organic solvents.[2] | |
| Issues with Solid-Phase Extraction (SPE) | Incorrect Sorbent: The sorbent's retention mechanism does not match the chemical properties of the ceramides.[10][11] | Choose a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar molecules).[10] |
| Column Drying Out: The SPE cartridge bed dries out before the sample is loaded, leading to poor retention.[12] | Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted before applying the sample.[12] | |
| Inappropriate Flow Rate: Sample loading or elution flow rate is too high, preventing proper interaction between the analytes and the sorbent.[11][12] | Decrease the flow rate to allow sufficient contact time for equilibrium to be established. A typical flow rate is around 1-2 mL/min.[12][13] | |
| Weak Elution Solvent: The solvent used for elution is not strong enough to desorb the ceramides from the sorbent.[10][12] | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). For ionizable analytes, adjust the pH to neutralize them.[10] |
Comparison of Ceramide Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Bligh & Dyer / Folch | Liquid-liquid extraction using a chloroform/methanol/water system to partition lipids into an organic phase.[1] | Robust, widely recognized, and effective for total lipid extraction.[1] | May be less efficient for very short-chain ceramides; uses toxic chlorinated solvents.[1][7] |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic cavitation to disrupt cell walls and enhance solvent penetration.[1] | Increased extraction efficiency, reduced extraction time and solvent consumption.[6][9] | Requires careful optimization of power, time, and temperature to avoid lipid degradation.[1] |
| Soxhlet Extraction | Continuous extraction with a cycling solvent.[6] | Can achieve high extraction efficiency.[1] | Time-consuming, requires large solvent volumes, and potential for thermal degradation of lipids.[1][6] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[6] | "Green" method with no organic solvent residue, tunable selectivity.[1] | Requires specialized and expensive equipment.[1][9] |
Experimental Protocols
Protocol 1: Modified Bligh & Dyer Method for Tissue Samples
This protocol is a robust method for total lipid extraction from tissues.[1][2][8]
-
Sample Preparation: Place a known weight (e.g., 100 mg) of finely minced or powdered tissue into a glass homogenization tube on ice.
-
Homogenization: Add 3 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Homogenize the tissue thoroughly using a mechanical homogenizer while keeping the tube on ice.
-
Phase Separation Induction: Add an additional 1 mL of chloroform and vortex thoroughly. Then, add 1 mL of deionized water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous phase, a middle layer of protein precipitate, and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Re-extraction (Optional but Recommended): To maximize recovery, add another 2 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge again, and pool the lower organic phase with the first extract.[2]
-
Washing: Add 2 mL of 0.9% NaCl solution to the pooled organic phase, vortex, and centrifuge to separate the phases. This "Folch wash" helps remove water-soluble contaminants.[1]
-
Drying: Carefully remove the upper aqueous phase. Dry the lower chloroform phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol or a chloroform:methanol mixture for LC-MS).
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Ceramides from Plant Material
This protocol is adapted for plant-based materials and leverages UAE for improved efficiency.[7][9]
-
Sample Preparation: Weigh a specific amount of dried, powdered plant material (e.g., rice bran) and place it in an extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 95% ethanol) according to an optimized material-to-liquid ratio (e.g., 1:5 g/mL).[9]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Perform the extraction under optimized conditions. Based on studies, optimal parameters could be around 46°C for 46 minutes.[7][9] It is critical to determine the optimal temperature, time, and power for your specific sample type to avoid degradation.[1]
-
Filtration: After sonication, filter the extract to remove solid debris.
-
Drying: Evaporate the solvent from the filtrate using a rotary evaporator or under a stream of nitrogen.
-
Purification (Optional): The crude extract can be further purified using techniques like silica column chromatography to isolate the ceramide fraction.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.
Visual Guides
Ceramide Extraction and Analysis Workflow
Caption: General workflow for ceramide extraction and analysis.
Troubleshooting Logic for Low Ceramide Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction Optimization, UHPLC-Triple-TOF-MS/MS Analysis and Antioxidant Activity of Ceramides from Sea Red Rice Bran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 13. silicycle.com [silicycle.com]
Minimizing ion suppression for ceramide analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during ceramide analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during ceramide analysis, focusing on symptoms that may indicate ion suppression.
| Issue | Possible Cause | Recommended Solution |
| Low Analyte Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components, such as salts, phospholipids, or other abundant lipids, can compete with ceramides (B1148491) for ionization, reducing their signal intensity.[1][2] | 1. Improve Sample Preparation: Implement a more rigorous cleanup step to remove interfering substances. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing matrix components.[2] For plasma samples, purification of ceramides on a silica (B1680970) column after total lipid extraction can significantly improve sensitivity by removing abundant non-polar lipids.[3] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate ceramides from the bulk of the matrix components.[2] 3. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering matrix components below the level where they cause significant ion suppression. |
| Poor Reproducibility and Inaccurate Quantification | Variable Matrix Effects: Inconsistent levels of ion suppression between samples and standards can lead to poor reproducibility and inaccurate quantification.[4] This is especially true when analyzing complex biological matrices.[4] | 1. Use Appropriate Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analyte is the most effective way to compensate for matrix effects.[2][5] The SIL-IS experiences the same degree of ion suppression as the analyte, allowing for accurate normalization.[5] If SIL-IS are unavailable, use a close structural analog. For example, C17 or C25 ceramides can be used for the quantification of endogenous long-chain ceramides.[3] 2. Matrix-Matched Calibration Curves: Prepare calibration standards in a matrix that is identical to the sample matrix to ensure that the standards and samples are affected by ion suppression to the same extent.[2] |
| Distorted Peak Shapes | High Concentration of Co-eluting Matrix Components: Overloading the analytical column with matrix components can lead to peak distortion and a subsequent impact on ionization efficiency. | 1. Enhance Sample Cleanup: As with low signal intensity, a more thorough sample preparation to remove matrix components is crucial.[1] 2. Reduce Injection Volume: Injecting a smaller volume of the sample can prevent column overload and improve peak shape. |
| Non-linear Standard Curve | Concentration-Dependent Ion Suppression: Ion suppression can be more pronounced at higher analyte concentrations, leading to a non-linear response.[3] This has been observed for C24 and C24:1 ceramides.[3] | 1. Adjust Concentration Range: Ensure the calibration curve covers a linear range where the detector response is proportional to the concentration. This may require diluting the higher concentration standards. 2. Use a Non-linear Regression Model: If the non-linearity is predictable and reproducible, a non-linear regression model can be used for quantification. However, it is generally better to address the root cause of the non-linearity. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ceramide analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (ceramides) is reduced by the presence of other co-eluting components in the sample matrix.[2] These interfering components, which can include salts, phospholipids, and other lipids, compete with the ceramides for the available charge in the ion source of the mass spectrometer.[2] This leads to a decreased signal for the ceramides, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[4]
Q2: How can I improve my sample preparation to minimize ion suppression?
A2: Effective sample preparation is one of the most critical steps for reducing matrix effects.[2]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively extract ceramides while removing a significant portion of interfering matrix components.[2]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up samples and can provide cleaner extracts than protein precipitation.[4]
-
Silica Column Chromatography: For complex samples like plasma, an additional purification step using silica gel column chromatography can be highly effective. This allows for the separation of sphingolipids from more abundant and non-polar lipids, leading to improved chromatographic separation and higher sensitivity.[3]
Q3: What are the best internal standards to use for ceramide analysis?
A3: The ideal internal standards are stable isotope-labeled (SIL) versions of the specific ceramide species you are analyzing.[2][5] These standards have nearly identical chemical and physical properties to the endogenous ceramides and will co-elute, experiencing the same degree of ion suppression.[5] This allows for the most accurate correction of matrix effects.[5] If SIL standards are not available, non-endogenous, odd-chain ceramides like C17 or C25 can be used.[3] It's important to select an internal standard that is structurally as close as possible to the analytes of interest. For instance, C25 ceramide is a good choice for quantifying C24 and C24:1 ceramides, which are known to be susceptible to ion suppression.[3]
Q4: Can changing my LC-MS method help reduce ion suppression?
A4: Yes, optimizing your Liquid Chromatography-Mass Spectrometry (LC-MS) method can significantly mitigate ion suppression.
-
Chromatographic Separation: Improving the chromatographic resolution to separate ceramides from co-eluting matrix components is a key strategy.[2] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[4]
-
Ionization Technique: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain lipid classes, including ceramides.[6] APCI is often used with nonpolar mobile phases, which can enhance the ionization of nonpolar compounds like ceramides.[6]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization. While additives like formic acid are often used to promote protonation in positive ion mode, their concentration should be minimized as higher concentrations can sometimes lead to decreased analyte response.[4]
Q5: Are there other strategies to enhance ceramide signals besides reducing ion suppression?
A5: Yes, chemical derivatization is a powerful technique to improve the ionization efficiency of ceramides.[7] By attaching a readily ionizable group to the ceramide molecule, its signal in the mass spectrometer can be significantly enhanced.[7] This can be particularly useful for low-abundance ceramide species.[7]
Experimental Protocol: Ceramide Extraction from Plasma with Minimized Ion Suppression
This protocol is adapted from a validated method for the quantification of ceramide species in plasma samples, incorporating a silica gel chromatography step to reduce matrix effects.[3]
1. Sample Preparation and Internal Standard Spiking:
- Thaw plasma samples on ice.
- To a 50 µL aliquot of plasma in a glass tube, add a known amount of internal standards (e.g., 50 ng of C17 ceramide and 100 ng of C25 ceramide).[3]
2. Lipid Extraction (Bligh and Dyer Method):
- Add 2 mL of a chloroform (B151607)/methanol (1:2, v/v) mixture to the plasma sample.[3]
- Vortex thoroughly.
- To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water.[3]
- Vortex again and centrifuge to separate the layers.
- Carefully collect the lower organic phase containing the lipids.
3. Silica Gel Column Chromatography for Sphingolipid Isolation:
- Prepare a small silica gel column.
- Apply the dried lipid extract (resuspended in a small volume of a non-polar solvent like methylene (B1212753) chloride) to the column.
- Wash the column with a non-polar solvent (e.g., methylene chloride) to elute the highly abundant, non-polar lipids.[3]
- Elute the sphingolipid fraction, including ceramides, with a more polar solvent mixture (e.g., chloroform/methanol).
4. LC-MS/MS Analysis:
- Dry the eluted sphingolipid fraction under a stream of nitrogen and reconstitute in the initial mobile phase.
- Inject the sample onto a reverse-phase C8 or C18 column.
- Use a gradient elution with a mobile phase system such as:
- Mobile Phase A: Water with 0.2% formic acid.[3]
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.2% formic acid.[3]
- Analyze the effluent using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the protonated precursor ion to a characteristic product ion (e.g., m/z 264).[3]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression in ceramide analysis.
Caption: Mechanism of ion suppression in an electrospray ionization (ESI) source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Fragmentation analysis of C18:1-Ceramide-13C18 for MRM
Welcome to the technical support center for the analysis of C18:1-Ceramide using Multiple Reaction Monitoring (MRM). This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs): Fragmentation and MRM Parameters
Q1: What are the expected precursor and product ions for C18:1-Ceramide and its 13C18-labeled internal standard?
In positive electrospray ionization mode (ESI+), ceramides (B1148491) are typically detected as protonated molecules [M+H]⁺. During collision-induced dissociation (CID), the most common and stable fragmentation pathway involves the cleavage of the amide bond, resulting in the loss of the fatty acyl chain as a neutral molecule. The charge is retained by the sphingoid base.
For C18:1-Ceramide (d18:1/18:1), the precursor ion is the protonated molecule. The primary product ion is the d18:1 sphingosine (B13886) backbone fragment at an m/z of approximately 264.2.[1][2][3][4]
For a stable isotope-labeled internal standard, C18:1-Ceramide-13C18, the specific masses depend on the position of the labels. Assuming the 18 carbons of the C18:1 fatty acid are labeled with ¹³C, the precursor ion mass will increase by 18 Da. The product ion, however, would remain m/z 264.2, as the labeled fatty acid is the neutral loss fragment. A more robust internal standard for MRM would have the label on the sphingoid base, resulting in a shifted product ion.
Q2: What are the recommended MRM transitions for quantitative analysis?
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[2] For robust quantification, it is essential to use a stable isotope-labeled internal standard, such as C17-Ceramide or a ¹³C-labeled version of the analyte.[1][2]
The table below summarizes the recommended MRM transitions for C18:1-Ceramide and a corresponding stable isotope-labeled internal standard where the sphingoid base is labeled.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| C18:1-Ceramide (Analyte) | 564.5 | 264.2 | The product ion corresponds to the d18:1 sphingosine backbone.[1] |
| This compound (IS) | 582.5 | 282.2 | Assumes labeling is on the C18 sphingoid base, shifting the product ion mass by 18 Da. |
| C17-Ceramide (IS) | 552.5 | 264.2 | A common odd-chain internal standard.[2] |
Q3: What are typical starting points for mass spectrometer parameters like collision energy?
Optimal MS parameters are instrument-dependent and require empirical optimization for maximum sensitivity.[5] However, typical starting values from published methods can be used as a guideline.
-
Collision Energy (CE): Generally ranges from 25 to 40 eV.[2][6] Longer acyl chains may require slightly higher collision energy.[7]
-
Cone Voltage (or Fragmentor): Typically set between 40 V and 130 V.[1][2]
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is most common for this fragmentation pathway.[1][8]
-
Source Parameters: Capillary voltage is often set around 3.0-4.5 kV, with source and desolvation temperatures around 120°C and 250°C, respectively.[1][2]
It is crucial to perform a compound optimization experiment by infusing a standard solution to determine the ideal parameters for your specific instrument.
Visualization of Fragmentation and Workflow
The fragmentation of C18:1-Ceramide in the mass spectrometer is a well-characterized process, fundamental to developing a specific MRM method.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. lcms.cz [lcms.cz]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ceramide Analysis in Reversed-Phase HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve peak shape when analyzing ceramides (B1148491) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: Improving Peak Shape
This guide addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question: Why are my ceramide peaks tailing or showing poor symmetry?
Peak tailing is a common issue in ceramide analysis and can significantly impact resolution and quantification.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[3][4]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar head group of ceramides, leading to peak tailing.[2][3] This is particularly prevalent with basic compounds.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing unwanted interactions.[1][5]
-
Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[1][4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[1]
Solutions:
-
Mobile Phase Optimization:
-
Acidic Additives: Incorporating a small amount of an acidic modifier like formic acid (0.1-0.2%) can suppress the ionization of residual silanols by lowering the mobile phase pH.[6][7][8][9] This minimizes secondary interactions and improves peak shape.
-
Buffers: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically around 10 mM), can help maintain a stable pH and improve peak symmetry.[10][11][12] For LC-MS applications, these volatile buffers are ideal.[13][14]
-
-
Column Selection and Care:
-
End-capped Columns: Utilize columns that are "end-capped," where residual silanol groups are chemically deactivated, to reduce secondary interactions.[2][3]
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or diphenyl phases, which can offer alternative selectivity and improved peak shape for lipids.[15]
-
Column Flushing: Regularly flush your column to remove contaminants that can contribute to peak tailing.
-
-
Method Parameter Adjustments:
-
Reduce Injection Volume/Concentration: If column overload is suspected, dilute your sample or reduce the injection volume.[1][4]
-
Increase Column Temperature: Elevating the column temperature can improve peak shape and reduce analysis time. Heating the column to around 60°C has been shown to enhance signal strength and eliminate carryover.[16]
-
Solvent for Sample Dissolution: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase to prevent peak distortion.[1]
-
Question: How can I improve the resolution between different ceramide species?
Achieving good resolution is critical for the accurate quantification of individual ceramide species, which can be challenging due to their structural similarity.[17]
-
Mobile Phase Composition: The choice of organic solvent and the gradient profile are crucial. Mixtures of acetonitrile, isopropanol, and methanol (B129727) are commonly used.[6][12] A mixture of acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid has been shown to effectively separate multiple ceramide species.[6]
-
Column Chemistry: C18 columns are widely used and provide good separation based on the hydrophobicity of the fatty acid chains.[18] C8 columns can also be employed for separating ceramides.[6][19]
-
Gradient Elution: A well-optimized gradient program is essential for resolving a complex mixture of ceramides with varying acyl chain lengths and degrees of saturation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak splitting in ceramide analysis?
Peak splitting can occur if the sample solvent is too strong compared to the mobile phase, causing the sample to spread before it reaches the column.[12][20] It can also indicate the co-elution of two different components.[21] To troubleshoot, try dissolving your sample in the initial mobile phase composition and injecting a smaller volume.[21] If two separate peaks are observed after reducing the injection volume, it is likely that two different compounds are eluting very close to each other.[21]
Q2: Which mobile phase additives are best for LC-MS analysis of ceramides?
For LC-MS, volatile additives are necessary to avoid fouling the detector.[13] Ammonium formate (around 10 mM) and formic acid (0.1-0.2%) are excellent choices for positive ion mode ESI-MS as they provide protons and aid in ionization, leading to the formation of [M+H]+ ions.[9][10][11][12][15] For negative ion mode, ammonium acetate may be a better compromise for signal intensity and stability.[10][11]
Q3: Can I use normal-phase HPLC for ceramide analysis?
Yes, normal-phase HPLC is a viable technique for separating ceramide species and can be effective for separating different ceramide classes.[17][22][23]
Q4: What are the typical column dimensions and particle sizes used for ceramide HPLC?
Commonly used columns for ceramide analysis have dimensions such as 2.1 x 50 mm or 2.1 x 100 mm, with particle sizes ranging from 1.7 µm to 5 µm.[6][12][15][18] Smaller particle sizes generally provide higher efficiency and better resolution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for mobile phase composition and column temperature.
Table 1: Common Mobile Phase Additives and Their Typical Concentrations
| Additive | Typical Concentration | Purpose | Ionization Mode (LC-MS) |
| Formic Acid | 0.1% - 0.2% (v/v) | Improves peak shape, aids in protonation | Positive |
| Ammonium Formate | 10 mM | Buffering agent, improves ionization | Positive |
| Ammonium Acetate | 10 mM | Buffering agent | Positive/Negative |
Table 2: Effect of Column Temperature on Ceramide Analysis
| Temperature Range | Effect |
| Ambient | Prone to fluctuations, may affect retention time reproducibility. |
| 40°C - 60°C | Improved peak shape, reduced viscosity, shorter run times, enhanced signal strength. |
Experimental Protocols
Protocol 1: General RP-HPLC-MS/MS Method for Ceramide Quantification
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[18]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[6][10][11]
-
Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[6][18]
-
Column Temperature: 50°C.
-
Gradient Program:
-
0-1 min: 50% B
-
1-4 min: Linear gradient to 100% B
-
4-16 min: Hold at 100% B
-
16.1-21 min: Return to 50% B for re-equilibration
-
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for specific ceramide transitions.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting ceramide HPLC analysis.
Caption: Troubleshooting workflow for improving ceramide peak shape.
Caption: Interactions affecting ceramide peak shape in RP-HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis [air.uniud.it]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 13. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification | Poster Board #806 - American Chemical Society [acs.digitellinc.com]
- 15. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
- 19. pp.bme.hu [pp.bme.hu]
- 20. lcms.cz [lcms.cz]
- 21. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 22. researchgate.net [researchgate.net]
- 23. rug.nl [rug.nl]
Technical Support Center: Best Practices for Ceramide Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and preparation of ceramide standards. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve ceramide standards?
A1: Ceramides (B1148491) are lipophilic and require organic solvents for initial dissolution.[1] Commonly used solvents include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][3] For cell culture experiments, ethanol is often preferred as it is less toxic to cells at low final concentrations (typically ≤ 0.1%).[4] It is crucial to purge the solvent with an inert gas to prevent oxidation of the lipid.[2][3]
Q2: How should I store my ceramide standards?
A2: Ceramide standards should be stored as a crystalline solid at -20°C for long-term stability, which can be for at least four years.[3] Stock solutions in organic solvents should also be stored at -20°C. It is recommended to store solutions under an inert gas to prevent degradation. Aqueous solutions of ceramides are not recommended for storage for more than one day.[3]
Q3: My ceramide standard is precipitating when I add it to my aqueous buffer. What should I do?
A3: This is a common issue due to the poor aqueous solubility of ceramides.[2][5] To avoid precipitation, add the organic stock solution dropwise into the aqueous buffer while vortexing to ensure rapid mixing.[2] Another strategy is to warm both the stock solution and the aqueous medium to 37°C before mixing.[2] For cell-based assays, complexing the ceramide with bovine serum albumin (BSA) can improve solubility and delivery to cells.[2]
Q4: What is the recommended pH for working with ceramides?
A4: Ceramides are generally stable in a pH range of 4.5 to 6.5.[1] Highly acidic or alkaline conditions should be avoided as extreme pH can lead to the degradation of their structure.[1]
Q5: Why is using an internal standard crucial for quantitative analysis of ceramides?
A5: An internal standard is essential for accurate quantification in mass spectrometry-based methods. It helps to correct for variations that can occur during sample preparation, such as extraction efficiency, as well as variations in injection volume and instrument response.[6][7] Stable isotope-labeled ceramides or odd-chain ceramides (e.g., C17-ceramide) are commonly used as internal standards.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ceramide standard won't dissolve | - Inappropriate solvent. - Insufficient mixing. - Low temperature. | - Use recommended organic solvents like ethanol, DMSO, or DMF.[3] - Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.[2][4] |
| Precipitation in aqueous solution | - Exceeding solubility limit. - High final concentration of organic solvent. - Inadequate mixing. | - Decrease the final concentration of the ceramide. - Ensure the final concentration of the organic solvent is within tolerated limits for your assay (e.g., ≤ 0.1% for cell culture).[2][4] - Add the stock solution slowly to the aqueous medium while vortexing.[2] - Consider using a BSA complex to enhance solubility.[2] |
| Inconsistent experimental results | - Variation in ceramide solution preparation. - Degradation of the standard. - Inconsistent cell densities or incubation times. | - Prepare fresh dilutions for each experiment and ensure thorough mixing.[8] - Store stock solutions properly at -20°C and minimize freeze-thaw cycles.[3][7] - Standardize all experimental parameters, including cell seeding density and treatment times.[8] |
| Low signal intensity in mass spectrometry | - Low abundance in the sample. - Inefficient extraction. - Sample degradation. - Ion suppression from matrix effects. | - Optimize the extraction method; consider solid-phase extraction (SPE) for sample cleanup and concentration.[7] - Keep samples on ice during preparation and store extracts at -80°C.[7] - Dilute the sample to reduce matrix effects or adjust the chromatographic gradient to separate the ceramide from interfering compounds.[7] |
| Poor peak shape in chromatography | - Inappropriate LC column. - Column overload. - Contamination of the LC system. | - Use a C8 or C18 reversed-phase column, which is standard for ceramide analysis.[7] - Dilute the sample extract to avoid overloading the column.[7] - Flush the LC system and column with a strong solvent wash to remove contaminants.[7] |
Quantitative Data Summary
Table 1: Solubility of a Representative Ceramide (C24:1 Ceramide) [3]
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | >5.5 mg/ml |
| Dimethyl sulfoxide (DMSO) | <20 µg/ml |
| Ethanol | ~3 mg/ml |
| PBS (pH 7.2) | <20 µg/ml |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/ml |
Table 2: Typical Quantitative Performance Data for Ceramide Analysis using LC-MS/MS [6]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Linearity (R²) | > 0.99 |
Experimental Protocols
Protocol 1: Preparation of a Ceramide Stock Solution
-
Bring the crystalline ceramide standard and the chosen organic solvent (e.g., ethanol) to room temperature.
-
Weigh the desired amount of the ceramide standard in a sterile glass vial.
-
Add the appropriate volume of the organic solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and gently warm it to 37°C to aid dissolution.[4]
-
Once fully dissolved, purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to prevent oxidation.[2][3]
-
Store the stock solution at -20°C.[3]
Protocol 2: Preparation of Ceramide Working Solutions in Aqueous Medium
-
Warm the ceramide stock solution and the aqueous medium (e.g., cell culture medium or PBS) to 37°C.[2]
-
To minimize precipitation, add the ceramide stock solution dropwise to the aqueous medium while vigorously vortexing.[2]
-
Ensure the final concentration of the organic solvent is minimal and does not affect the experimental system (e.g., ≤ 0.1% ethanol in cell culture).[4]
-
Use the prepared working solution immediately for best results.[3]
Protocol 3: Quantitative Analysis of Ceramides by LC-MS/MS
1. Lipid Extraction from Biological Samples [6]
a. To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma). b. Add a known amount of a suitable internal standard (e.g., C17-ceramide). c. Add 2 mL of a pre-chilled chloroform (B151607):methanol (1:2, v/v) mixture. d. Vortex vigorously for 1 minute at 4°C. e. To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water. f. Vortex again for 30 seconds. g. Centrifuge at 3,000 x g for 10 minutes at 4°C. h. Carefully collect the lower organic phase into a clean glass tube. i. Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before. j. Pool the organic phases. k. Dry the pooled organic extract under a gentle stream of nitrogen. l. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis [6]
a. HPLC System: A standard HPLC or UHPLC system. b. Column: A C18 reversed-phase column is commonly used. c. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. d. Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. e. Gradient Elution: Use a gradient that starts with a lower percentage of mobile phase B and increases over the run to elute the ceramides. f. Mass Spectrometric Detection: Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific ceramide and internal standard based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Caption: Workflow for preparing ceramide standard solutions.
Caption: Troubleshooting logic for ceramide precipitation.
References
- 1. formulatorhub.com [formulatorhub.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Precision: A Comparative Guide to LC-MS/MS Assay Validation Using C18:1-Ceramide-¹³C₁₈
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like ceramides (B1148491) is paramount. This guide provides a comprehensive comparison of validation parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing C18:1-Ceramide-¹³C₁₈ as an internal standard, alongside other common alternatives. Detailed experimental protocols and performance data are presented to facilitate informed decisions in your analytical workflow.
The robust and reliable measurement of specific ceramide species is critical for advancing our understanding of their roles in cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses.[1] LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[2][3] A key element in a successful LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as C18:1-Ceramide-¹³C₁₈, are ideal as they closely mimic the analyte of interest.
Experimental Workflow and Signaling Pathways
The general workflow for the quantitative analysis of ceramides using LC-MS/MS involves several key steps, from sample preparation to data analysis. The use of an internal standard is integral to this entire process.
Caption: Experimental workflow for ceramide quantification by LC-MS/MS.
Ceramides are central to sphingolipid metabolism and are involved in various signaling pathways. Understanding these pathways is crucial for interpreting the quantitative data obtained from LC-MS/MS analysis.
References
A Head-to-Head Comparison: C18:1-Ceramide-13C18 vs. Deuterated Ceramide Standards for Quantitative Mass Spectrometry
In the landscape of lipidomics, the precise and accurate quantification of bioactive lipids such as C18:1-Ceramide is paramount for advancing research in cellular signaling, drug development, and biomarker discovery. The gold-standard analytical technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies heavily on stable isotope-labeled internal standards to ensure data reliability. This guide provides an objective comparison between two common types of internal standards: ¹³C-labeled C18:1-Ceramide (specifically C18:1-Ceramide-¹³C₁₈) and deuterated C18:1-Ceramide.
This comparison will delve into the performance characteristics, potential analytical challenges, and experimental considerations for each standard, supported by established principles in mass spectrometry.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection, to accurately correct for sample loss and matrix effects.[1] While both ¹³C-labeled and deuterated standards are designed for this purpose, their fundamental isotopic differences can lead to variations in performance.
Table 1: Comparative Performance of C18:1-Ceramide-¹³C₁₈ vs. Deuterated Ceramide Standards
| Performance Metric | C18:1-Ceramide-¹³C₁₈ | Deuterated C18:1-Ceramide | Key Considerations |
| Chemical & Physical Identity | Nearly identical to the native analyte, ensuring co-elution in chromatography and identical ionization efficiency.[2] | Minor differences in polarity can lead to slight chromatographic retention time shifts (isotope effect).[3] | Co-elution is critical for accurate correction of matrix effects.[4] |
| Isotopic Stability | Highly stable ¹³C-C bonds prevent isotope exchange.[5] | Deuterium (B1214612) atoms, especially on heteroatoms (-OH, -NH), can be susceptible to back-exchange with hydrogen from the solvent.[5] | Loss of isotopic label leads to inaccurate quantification.[4] |
| Mass Shift | Provides a clear mass shift from the native analyte, minimizing isotopic crosstalk. | A sufficient mass difference (typically ≥3 amu) is needed to avoid signal overlap from the natural isotopic abundance of the analyte.[4] | Inadequate mass shift can compromise accuracy. |
| Fragmentation | Fragmentation pattern is identical to the native analyte. | The position of deuterium labeling can sometimes alter fragmentation pathways.[5] | Consistent fragmentation is crucial for reliable MRM-based quantification. |
| Commercial Availability & Cost | Generally more expensive and less commonly available than deuterated counterparts.[2] | Widely available and typically more cost-effective.[5] | Budget and accessibility can be practical factors in standard selection. |
| Accuracy & Precision | Often considered superior due to identical retention behavior and inability of labeled atoms to migrate during fragmentation.[6] | Potential for chromatographic shifts and isotopic instability can introduce variability and impact accuracy.[3][5] | High accuracy and precision are essential for robust and reproducible results. |
Delving into the Isotope Effect with Deuterated Standards
A primary drawback of deuterated standards is the "isotope effect," which arises from the mass difference between hydrogen and deuterium.[3] This can manifest as a slight shift in retention time during liquid chromatography, where the deuterated standard may elute slightly earlier than the native analyte.[3] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, ultimately compromising quantitative accuracy.
In contrast, ¹³C-labeled standards are considered to have identical retention behavior to their unlabeled counterparts, ensuring they are subjected to the same matrix effects and providing more reliable correction.[2][6]
Experimental Protocols
The following is a representative protocol for the quantification of C18:1-Ceramide in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw plasma or cell lysate samples on ice.
-
To a 50 µL aliquot of the sample, add 200 µL of ice-cold isopropanol (B130326) containing the chosen internal standard (either C18:1-Ceramide-¹³C₁₈ or a deuterated C18:1-Ceramide standard) at a known concentration.[7]
-
Vortex the mixture vigorously for 30 seconds.[8]
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 5 minutes to pellet proteins.[8]
-
Carefully transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.[8]
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is commonly used for ceramide separation (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[7]
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile:2-propanan (4:3, v/v) with 0.1% formic acid.[7]
-
Flow Rate: 500 µL/min.[7]
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.[7]
-
The precursor ion for C18:1-Ceramide is typically the [M+H]⁺ adduct.
-
A common product ion for ceramides (B1148491) with a d18:1 sphingoid base is m/z 264.3, resulting from the neutral loss of the N-acyl chain and water.[7]
-
-
Quantification: The concentration of endogenous C18:1-Ceramide is determined by calculating the peak area ratio relative to its corresponding internal standard and plotting this against a calibration curve prepared with known concentrations of the unlabeled analyte.[7]
Visualizing the Concepts
To better illustrate the related biological and analytical processes, the following diagrams are provided.
Caption: A simplified diagram of a ceramide-mediated signaling pathway.
Caption: Experimental workflow for ceramide quantification using LC-MS/MS.
Caption: Key attribute comparison of ¹³C vs. deuterated ceramide standards.
Conclusion
The choice between C18:1-Ceramide-¹³C₁₈ and deuterated ceramide standards is a critical decision in quantitative lipidomics. While deuterated standards are more accessible and cost-effective, they are susceptible to the chromatographic isotope effect and potential isotopic instability, which can compromise data accuracy.[3][5] For applications demanding the highest level of precision and accuracy, C18:1-Ceramide-¹³C₁₈ is the superior choice due to its near-identical physicochemical properties to the native analyte, ensuring co-elution and stable isotopic labeling.[2][6] Researchers and drug development professionals should carefully weigh the performance characteristics against practical considerations of cost and availability to select the most appropriate internal standard for their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
Comparing different internal standards for ceramide analysis
A Guide to Selecting Internal Standards for Accurate Ceramide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is crucial for understanding their roles in cellular processes like apoptosis, cell cycle regulation, and inflammation. Given their implication in numerous diseases, precise measurement is a key objective in biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique, and the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides a comparison of different internal standards for ceramide analysis, supported by experimental data and detailed protocols.
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in developing a robust quantitative lipidomics method. The ideal internal standard should not be present in the sample, have similar chemical and physical properties to the analyte, and co-elute or have a similar retention time if not using a stable isotope-labeled standard. The most common types of internal standards for ceramide analysis are stable isotope-labeled (SIL) ceramides and non-endogenous odd-chain ceramides.
| Internal Standard Type | Analyte(s) Quantified | Linearity (R²) | Accuracy/Recovery | Precision (CV%) | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
| Odd-Chain Ceramides | ||||||
| C17 Ceramide | C14, C16, C18, C18:1, C20 Ceramides | Not Specified | 78-91% (Plasma), 70-99% (Liver), 71-95% (Muscle) | Reliable inter- and intra-assay precision | 5–50 pg/ml | [1] |
| C25 Ceramide | C24, C24:1 Ceramides | Not Specified | 78-91% (Plasma), 70-99% (Liver), 71-95% (Muscle) | Reliable inter- and intra-assay precision | 5–50 pg/ml | [1] |
| N-heptadecanoyl sphingosine (B13886) (C17) | Ceramide molecular species | Not Specified | Not Specified | Not Specified | < 1 pmol | [2] |
| C8 Ceramide | Different ceramide species | Linear over a wide concentration range | Not Specified | Not Specified | Sub-picomole level | [3] |
| Stable Isotope-Labeled (SIL) Ceramides | ||||||
| d7-Ceramides (d18:1/16:0, d18:1/18:0, d18:1/24:0, d18:1/24:1) | 16 ceramides and 10 dihydroceramides | Validated | Validated | Validated | Validated against FDA guidelines | [4] |
| trans-4-Sphingenine-¹³C₂,D₂ | Various ceramide species | Validated | High accuracy and precision | High accuracy and precision | Not Specified | [5] |
Key Considerations for Internal Standard Selection
-
Stable Isotope-Labeled (SIL) Standards : These are considered the gold standard for quantitative mass spectrometry.[6] They co-elute with the endogenous analyte and have nearly identical ionization efficiencies, which effectively corrects for matrix effects and variations in sample preparation and instrument response.[5][6] Deuterated ceramides (e.g., d7-ceramides) are commonly used.[4][7]
-
Odd-Chain Standards : Non-naturally occurring odd-chain ceramides (e.g., C17, C19, C25) are a practical and cost-effective alternative to SIL standards.[1][6] Since mammalian cells predominantly contain even-chain ceramides, odd-chain variants are typically absent or present at very low levels in biological samples.[6][8] However, it's crucial to ensure they are not present in the specific sample type being analyzed, as diet can sometimes be a source of odd-chain fatty acids.[8] One challenge is that their ionization efficiency may differ from the various even-chain endogenous ceramides being quantified. To mitigate this, it is recommended to use a panel of odd-chain standards to cover the range of acyl chain lengths of the target analytes (e.g., C17 for long-chain and C25 for very-long-chain ceramides).[1]
Experimental Protocols
Below are generalized experimental protocols for ceramide analysis using internal standards with LC-MS/MS.
Sample Preparation (Lipid Extraction)
A common method for lipid extraction from plasma or tissue homogenates is the Bligh and Dyer method.[1]
Materials:
-
Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
Internal Standard solution (e.g., a mixture of C17 and C25 ceramides in ethanol, or a suite of deuterated ceramide standards).[1][4]
-
Ice-cold 1M NaCl solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
For tissue samples, homogenize the tissue (e.g., 10-20 mg) in cold PBS.[5] For plasma, use a specified volume (e.g., 100 µL).
-
Spike the homogenate or plasma with a known amount of the internal standard solution.[5] The amount should be within the linear range of the calibration curve.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex the mixture thoroughly at 4°C.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
Reversed-phase C8 or C18 column.
LC Conditions (Example): [1]
-
Column: Xperchrom 100 C8 (2.1 × 150 mm, 5 μm)
-
Mobile Phase A: Water with 0.2% formic acid
-
Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid
-
Flow Rate: 0.3 ml/min
-
Gradient: Start with 50% B, increase to 100% B over 3 minutes, hold at 100% B for 12 minutes, then re-equilibrate.
-
Injection Volume: 25 µL
MS Conditions (Example): [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-600 °C
-
MRM Transitions: Monitor for the precursor ion of each ceramide species and a characteristic product ion (e.g., m/z 264 for the sphingoid backbone).[3]
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the ceramide analytes and a constant concentration of the internal standard.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[5]
-
Concentration Calculation: Use the linear regression equation from the calibration curve to determine the concentration of each ceramide species in the samples.[5]
Visualizing Workflows and Pathways
Ceramide Signaling Pathway
Ceramides are central signaling lipids involved in cellular stress responses, often leading to apoptosis or cell cycle arrest.
Caption: Simplified signaling pathway showing ceramide's role in apoptosis and cell cycle arrest.
Experimental Workflow for Ceramide Analysis
The following diagram outlines the typical workflow for the quantitative analysis of ceramides using an internal standard.
Caption: General experimental workflow for quantitative ceramide analysis by LC-MS/MS.
References
- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
A Guide to Cross-Laboratory Ceramide Quantification: Methods and Comparability
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of ceramides (B1148491) is paramount for advancing our understanding of their roles in health and disease. This guide provides an objective comparison of common analytical methods for ceramide quantification, with a focus on inter-laboratory performance and supported by experimental data.
Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as cardiovascular disease, diabetes, and cancer, making them important targets for therapeutic development and clinical diagnostics.[5][6] Given their clinical relevance, the ability to reliably quantify specific ceramide species across different laboratories is essential for validating research findings and establishing robust biomarkers.
This guide summarizes data from studies that have validated methods for ceramide quantification and directly compared results between different laboratories. The primary focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[7][8]
Comparative Analysis of Quantitative Methods
The choice of analytical technique for ceramide quantification can significantly impact the accuracy and comparability of results. While several methods exist, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzymatic assays, LC-MS/MS has emerged as the preferred method for its ability to resolve and quantify individual ceramide species with high precision.[7][8][9][10][11]
A recent large-scale inter-laboratory study involving 34 laboratories from 19 countries provides the most comprehensive dataset on the cross-validation of ceramide quantification to date.[12][13] This study focused on the measurement of four clinically relevant ceramides in human plasma standard reference materials (SRM 1950). The key findings from this and other validation studies are summarized below.
Inter-Laboratory Performance of LC-MS/MS for Ceramide Quantification
The following tables present a summary of the quantitative data from the multi-laboratory study, highlighting the intra- and inter-laboratory variability.
Table 1: Inter-Laboratory Mean Concentrations and Coefficients of Variation (CVs) for Four Clinically Relevant Ceramides in Human Plasma (SRM 1950) [13]
| Ceramide Species | Mean Concentration (µmol/L) ± SEM | Inter-Laboratory CV (%) |
| Cer d18:1/16:0 | 0.244 ± 0.006 | 13.8 |
| Cer d18:1/18:0 | 0.0835 ± 0.0017 | 11.6 |
| Cer d18:1/24:0 | 2.42 ± 0.04 | 10.1 |
| Cer d18:1/24:1 | 0.855 ± 0.013 | 8.5 |
Table 2: Comparison of Inter-Laboratory CVs Using Single-Point vs. Multi-Point Calibration [13]
| Ceramide Species | Inter-Lab CV (%) - Single-Point Calibration | Inter-Lab CV (%) - Multi-Point Calibration |
| Cer d18:1/16:0 | 9.2 | 13.8 |
| Cer d18:1/18:0 | 9.8 | 11.6 |
| Cer d18:1/24:0 | 11.4 | 10.1 |
| Cer d18:1/24:1 | 14.9 | 8.5 |
These results demonstrate that with standardized protocols and the use of authentic labeled internal standards, it is possible to achieve a high degree of concordance in ceramide quantification across multiple laboratories.[12][13] The inter-laboratory coefficients of variation were generally below 15%, indicating robust and reproducible measurements.[12][13][14]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative methodologies for ceramide quantification using LC-MS/MS, based on protocols from validated studies.
Sample Preparation (Human Plasma)
A common and effective method for extracting ceramides from plasma is protein precipitation.
Materials:
-
Human plasma samples
-
Methanol (B129727), ice-cold
-
Internal standards (e.g., deuterated ceramides such as D7-labeled Cer d18:1/16:0, Cer d18:1/18:0, Cer d18:1/24:0, and Cer d18:1/24:1)
-
96-well plates
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 10 µL of plasma.
-
Add 100 µL of ice-cold methanol containing the deuterated internal standards.
-
Seal the plate and vortex for 5 minutes at 4°C to precipitate proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the extracted ceramides to a new 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 60% to 100% B over 3 minutes, hold at 100% B for 1 minute, and re-equilibrate at 60% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each ceramide species and its corresponding deuterated internal standard. For example, for Cer d18:1/16:0, the transition could be m/z 538.5 -> 264.4.
-
Collision Energy and other MS parameters: Optimized for each specific ceramide.
Visualizations
Ceramide Signaling Pathways
Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling cascades that regulate cellular fate.[1][2][3]
Caption: Simplified overview of major ceramide synthesis and signaling pathways.
Experimental Workflow for Ceramide Quantification
The following diagram illustrates a typical workflow for the quantification of ceramides in biological samples, from sample collection to data analysis.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. Ceramides and Ceramide Scores: Clinical Applications for Cardiometabolic Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concordant inter-laboratory derived concentrations of ceramides in human plasma reference materials via authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 14. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Ceramide Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise measurement of ceramides (B1148491) is paramount to unraveling their complex roles in cellular signaling, disease pathology, and therapeutic intervention. This guide provides an objective comparison of common methodologies for ceramide quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Ceramides, a class of sphingolipids, are critical second messengers implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2][3][4] Their diverse functions necessitate robust and reliable analytical methods to discern subtle changes in their levels across different biological matrices. This guide delves into the performance of the most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and High-Performance Thin-Layer Chromatography (HPTLC).
Performance Comparison of Ceramide Quantification Methods
The choice of an analytical method can significantly influence the quality and reliability of experimental data. The following table summarizes key performance parameters for the primary ceramide quantification techniques, collated from various validation studies.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assays | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification. | Utilizes enzymes like diacylglycerol (DAG) kinase to phosphorylate ceramide, which is then quantified, often using radioactive isotopes. | Separation of lipids on a silica (B1680970) plate followed by visualization and densitometric quantification. |
| Accuracy (% Recovery) | 98-109%[5], 78-91% (plasma), 70-99% (liver), 71-95% (muscle)[6][7] | Dependent on enzyme purity and activity; can be prone to interference. | Semi-quantitative to quantitative, with accuracy influenced by staining and detection methods. |
| Precision (CV) | Intra-assay: <15%, Inter-assay: <15%[5] | Generally higher variability compared to LC-MS/MS. | Lower precision compared to LC-MS/MS. |
| Sensitivity (LOQ) | 0.02-0.08 µg/ml[8], 5–50 pg/ml[6], 0.01-0.50 ng/ml[7] | Low pg/mL to ng/mL range. | Microgram to nanogram range, depending on the detection method. |
| Linearity (R²) | >0.99[5][9] | Generally good but can be limited by enzyme kinetics. | Can be linear over a defined concentration range. |
| Specificity | High, capable of distinguishing individual ceramide species based on acyl chain length and saturation. | Can be susceptible to cross-reactivity with other lipids that can be phosphorylated by the enzyme. | Limited specificity; separation is based on polarity, and co-elution of different lipid classes can occur. |
| Throughput | High, with run times as short as 5 minutes per sample.[5][8] | Moderate, can be adapted to a 96-well plate format. | High, multiple samples can be run on a single plate. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducibility and data interpretation. Below are summaries of typical experimental protocols for the key techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to quantify multiple ceramide species simultaneously.[10]
1. Sample Preparation (Lipid Extraction): A common method for extracting lipids from biological samples is the Bligh and Dyer method.[6][11]
-
Homogenize the tissue or plasma sample.
-
Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the sample and vortex.
-
Separate the phases by adding chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under nitrogen gas.
-
For plasma samples, an additional purification step using silica gel column chromatography may be required to isolate sphingolipids.[6][7]
2. Chromatographic Separation:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the different ceramide species using a reverse-phase column (e.g., C8 or C18).[6]
-
A gradient elution with a mobile phase consisting of solvents like water with formic acid and acetonitrile/isopropanol with formic acid is typically used.[6]
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion and a characteristic product ion for each ceramide species.[8]
-
Quantification is achieved by comparing the peak area of the endogenous ceramide to that of a stable isotope-labeled internal standard.[5][12]
Enzymatic Assay (Diacylglycerol Kinase Assay)
This method offers a more traditional approach to quantifying total ceramide levels.
1. Lipid Extraction:
-
Extract lipids from the sample as described for LC-MS/MS.
2. Enzymatic Reaction:
-
The dried lipid extract is incubated with diacylglycerol (DAG) kinase and [γ-³²P]ATP.
-
The enzyme transfers the radiolabeled phosphate (B84403) group from ATP to ceramide, forming ceramide-1-phosphate.
3. Separation and Quantification:
-
The radiolabeled ceramide-1-phosphate is separated from other lipids using thin-layer chromatography (TLC).
-
The amount of radioactivity in the ceramide-1-phosphate spot is quantified using a phosphorimager or by scraping the spot and performing liquid scintillation counting.
-
The amount of ceramide in the original sample is calculated based on the radioactivity incorporated.
It is important to note that the use of insufficient amounts of DAG kinase can lead to incomplete conversion of ceramide and inaccurate measurements.[13]
Visualizing the Molecular Landscape
To better understand the context of ceramide measurements, the following diagrams illustrate a key ceramide signaling pathway and a typical experimental workflow.
Caption: Simplified diagram of major ceramide generation pathways and downstream cellular responses.
Caption: General experimental workflow for the measurement of ceramides from biological samples.
Conclusion
The accurate and precise quantification of ceramides is a critical aspect of research in numerous fields. LC-MS/MS stands out as the superior method, offering high accuracy, precision, and specificity for the detailed analysis of individual ceramide species. While enzymatic assays and HPTLC can provide valuable information, particularly for total ceramide levels or in resource-limited settings, their limitations in specificity and precision should be carefully considered. The choice of methodology should ultimately be guided by the specific research question, the required level of detail, and the available resources. This guide provides the foundational information to make an informed decision, ensuring the generation of high-quality, reliable data in the pursuit of understanding the intricate world of ceramide biology.
References
- 1. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 5. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 10. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Performance of C18:1-Ceramide-13C18 in various biological matrices
An Objective Comparison of Internal Standards for the Accurate Quantification of C18:1-Ceramide in Biological Matrices
In the fields of lipidomics and clinical biomarker research, the accurate quantification of bioactive lipids like C18:1-Ceramide is paramount for understanding disease mechanisms and developing novel therapeutics. C18:1-Ceramide, a key signaling molecule, is implicated in various cellular processes including insulin (B600854) resistance, inflammation, and apoptosis. Its precise measurement in complex biological matrices such as plasma, serum, and tissue homogenates necessitates robust analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an appropriate internal standard is critical to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[1]
This guide provides a comparative overview of the performance of stable isotope-labeled C18:1-Ceramide (such as deuterated or ¹³C-labeled variants) and other common alternative internal standards for the quantification of endogenous C18:1-Ceramide.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte of interest and behaves similarly during extraction and ionization, thus compensating for matrix effects and sample loss. Stable isotope-labeled standards are considered the gold standard. However, non-naturally occurring odd-chain ceramides (B1148491) are also widely used. The following tables summarize the performance characteristics of analytical methods employing these standards.
Table 1: Method Performance for Ceramide Quantification Using Various Internal Standards
| Internal Standard Type | Analyte(s) | Matrix | LLOQ | Linearity (R²) | Recovery (%) | Reference |
| Stable Isotope-Labeled | 16 Ceramides, 10 Dihydroceramides | Human Serum | As low as 1 nM | >0.99 | >90% | [2][3] |
| Odd-Chain (C17-Ceramide) | C18-Ceramide | Mammalian Cells | 1.0 pg (1.7 fmol) on column | 0.9976 | >92% (double extraction) | [4] |
| Odd-Chain (C17 & C25) | 7 Ceramide Species (incl. C18:1) | Human Plasma, Rat Tissue | 5-50 pg/mL | Not specified | 78-91% (Plasma), 70-99% (Liver) | [5][6] |
| Stable Isotope-Labeled | C18:1-Ceramide and others | Not specified | Not specified | 0.5 to 1000 pmol | Not specified | [7] |
Experimental Protocols and Methodologies
The choice of experimental protocol significantly impacts the performance of the analytical method. Below are summaries of typical methodologies used for ceramide quantification.
Sample Preparation: Lipid Extraction
A robust extraction method is crucial for high recovery of ceramides from complex matrices.
-
Bligh & Dyer Extraction (for tissues): This is a common method for extracting lipids from tissue samples.[6]
-
Methanol/Chloroform Double Extraction (for cells): This method has been shown to yield high recovery (>92%) for both C17 and C18 ceramides from cultured cells.[4]
-
Protein Precipitation (for serum/plasma): A high-throughput method where proteins are precipitated with an organic solvent (e.g., methanol) containing the internal standard. This is suitable for clinical applications.[2][3]
-
Silica Gel Chromatography (for plasma): Used for the isolation of sphingolipids from plasma samples prior to LC-MS/MS analysis.[5][6]
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is typically employed to separate different ceramide species.
-
Mobile Phases:
-
Mobile Phase A: Water with additives like 0.2% formic acid and 10 mM ammonium (B1175870) formate (B1220265) to improve ionization.[1]
-
Mobile Phase B: A mixture of organic solvents such as Acetonitrile/Isopropanol (e.g., 90:10, v/v) with similar additives.[1]
-
-
Gradient Elution: A gradient from a lower to a higher percentage of the organic mobile phase is used to elute ceramides based on their hydrophobicity.
Tandem Mass Spectrometry (MS/MS) Conditions
Electrospray ionization (ESI) is the standard ionization technique, often operated in positive ion mode.
-
Ionization: ESI in positive ion mode is often preferred for detecting ceramides as it provides stable protonated molecular ions.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each ceramide and the internal standard.[2][4]
The Role of C18:1-Ceramide in Signaling Pathways
C18:1-Ceramide is not merely a structural lipid but a critical signaling molecule involved in pathways that regulate cellular fate. Its accurate measurement is key to understanding its role in pathophysiology. For instance, elevated levels of C18:1-Ceramide have been associated with insulin resistance and are being investigated as potential biomarkers for conditions like gestational diabetes.[8][9]
Conclusion
The accurate quantification of C18:1-Ceramide is essential for advancing research in numerous disease areas. While various internal standards can be employed, stable isotope-labeled standards, such as ¹³C- or deuterium-labeled C18:1-Ceramide, represent the gold standard for LC-MS/MS-based quantification. They offer the best approach to correcting for analytical variability, leading to highly accurate and reproducible data.[2][3] When stable isotope-labeled standards are not available, odd-chain ceramides like C17-Ceramide provide a viable alternative, though they may not perfectly mimic the behavior of the endogenous analyte under all conditions.[4][5] The choice of internal standard, coupled with an optimized and validated protocol for sample extraction and analysis, is fundamental to achieving reliable results in the study of ceramide biology.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]
- 4. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Ceramide Quantification: Benchmarking a Novel Fluorescent HPLC Assay Against Established Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid signaling, the accurate quantification of ceramides (B1148491) is paramount. As central players in cellular processes ranging from apoptosis to inflammation, subtle changes in ceramide levels can have profound biological consequences. This guide provides an objective comparison of a novel fluorescent High-Performance Liquid Chromatography (HPLC)-based ceramide assay against the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and other established methods, supported by experimental data to inform your selection of the most suitable technique for your research needs.
Ceramides are a class of bioactive sphingolipids that have emerged as critical second messengers in a variety of cellular signaling pathways.[1] Their diverse roles in cell cycle regulation, cell death, and stress responses have implicated them in numerous diseases, making their precise measurement a key objective in biomedical research and drug development.[2] However, the inherent complexity of the ceramide landscape, with its varied acyl chain lengths and saturation states, presents a significant analytical challenge.[3] Established methods for ceramide quantification each possess distinct advantages and limitations, and the emergence of new assays necessitates a thorough evaluation of their performance.
This guide will delve into a head-to-head comparison of a novel fluorescent HPLC-based assay with established techniques, focusing on key performance metrics such as sensitivity, specificity, linearity, and precision. We will also provide detailed experimental protocols for the highlighted methods and visualize critical pathways and workflows to provide a comprehensive analytical toolkit.
Performance Comparison of Ceramide Quantification Methods
The choice of a ceramide assay is often a trade-off between sensitivity, specificity, throughput, and cost. While LC-MS/MS is widely regarded as the gold standard for its superior sensitivity and specificity, newer fluorescent HPLC-based methods offer a compelling alternative with advantages in accessibility and cost-effectiveness.[4][5]
| Method | Principle | Limit of Quantification (LOQ) | Linearity (R²) | Precision (CV%) | Key Advantages | Key Limitations |
| Novel Fluorescent HPLC Assay | Derivatization with a fluorescent tag followed by HPLC separation and fluorescence detection.[6] | Below 1 pmol[6] | >0.99[7] | <15%[7] | High sensitivity, cost-effective, accessible instrumentation, circumvents the need for radioactive substrates.[4] | Requires derivatization, potential for interference from other fluorescent compounds, may not distinguish all ceramide species with the same resolution as MS.[4] |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection and fragmentation for specific identification.[8] | 5–50 pg/mL[8] | >0.99[9] | Intra-assay: 0.2–3.3% Inter-assay: 0.2–7.3%[8] | Gold standard for sensitivity and specificity, allows for the identification and quantification of individual ceramide species.[5][8] | High instrument cost, requires specialized expertise, potential for matrix effects.[5] |
| ELISA | Antibody-based detection of specific ceramide species.[2] | Low ng/mL range[2] | >0.99[2] | <15%[2] | High throughput, commercially available kits, ease of use.[2] | Limited to specific ceramide species, potential for antibody cross-reactivity, less structural information provided.[2] |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a solid support followed by visualization with staining reagents.[8] | Not highly sensitive for low-abundance ceramides. | Primarily qualitative or semi-quantitative. | - | Cost-effective, simple procedure.[8] | Low resolution, not suitable for distinguishing closely related species, difficult to quantify accurately.[4] |
| Diacylglycerol (DAG) Kinase Assay | Enzymatic phosphorylation of ceramide followed by quantification of the radiolabeled product.[1] | High sensitivity. | - | - | One of the most frequently used traditional methods.[1] | Requires use of radioisotopes, does not provide information on individual ceramide species.[10] |
Experimental Protocols
Novel Fluorescent HPLC Assay for Ceramide Synthase Activity
This protocol is adapted from a method describing a fluorescent assay for ceramide synthase (CerS) activity, which can be quantified using HPLC.[11]
1. Reaction Setup:
-
Prepare a reaction mixture containing cell or tissue homogenate, a fatty acid-CoA substrate (e.g., palmitoyl-CoA), and the fluorescent sphingoid base substrate (e.g., NBD-sphinganine) in an appropriate buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
2. Reaction Termination and Extraction:
-
Terminate the reaction by adding methanol.
-
Centrifuge the mixture to pellet any precipitate.
-
The supernatant containing the fluorescently labeled substrate and product can be directly analyzed by HPLC, eliminating the need for a chloroform (B151607) extraction step.[3]
3. HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Use a suitable mobile phase gradient to separate the fluorescently labeled ceramide product from the unreacted substrate.
-
Detect the fluorescent signals using a fluorescence detector.
-
Quantify the product peak area and compare it to a standard curve of the fluorescent ceramide.
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a generalized protocol for the quantification of ceramide species in biological samples by LC-MS/MS, based on established methods.[8]
1. Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.
-
Perform a lipid extraction using a solvent system such as chloroform:methanol (e.g., Bligh and Dyer method).
-
Add an internal standard (e.g., a non-naturally occurring ceramide species like C17:0 ceramide) to the sample prior to extraction to correct for variability.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
2. LC Separation:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).
-
Use a gradient elution with a mobile phase system (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate the different ceramide species based on their hydrophobicity.
3. MS/MS Detection and Quantification:
-
The eluent from the HPLC is introduced into the mass spectrometer with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each ceramide species and a characteristic product ion generated by collision-induced dissociation.
-
Quantify the ceramide species by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known amounts of ceramide standards.
Visualizing Key Processes
To better understand the context of ceramide analysis, the following diagrams illustrate the central role of ceramides in cellular signaling and the general workflow for their quantification.
Caption: Simplified diagram of the major ceramide synthesis and signaling pathways.
Caption: Comparative experimental workflows for ceramide quantification.
References
- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of Fluorescence Ceramide-Based HPLC Assay for Rapidly and Efficiently Assessing Glucosylceramide Synthase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of different ceramide species from crude cellular extracts by normal-phase high-performance liquid chromatography coupled to atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Ceramide-Containing Moisturizers in Atopic Dermatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier function, leading to xerosis, pruritus, and inflammation. A key factor in this barrier dysfunction is a deficiency in ceramides, the main lipid component of the stratum corneum. This guide provides a comparative analysis of the efficacy of different ceramide-containing moisturizers in the management of AD, supported by experimental data and detailed methodologies.
Comparative Efficacy of Ceramide-Containing Moisturizers
Ceramide-containing moisturizers have demonstrated efficacy in improving the signs and symptoms of atopic dermatitis. Meta-analyses of clinical trials have shown that these moisturizers lead to a statistically significant improvement in the Scoring Atopic Dermatitis (SCORAD) index compared to other moisturizers.[1][2][3] However, the effect on transepidermal water loss (TEWL) is not always significantly different from other moisturizer types in broader analyses.[1][2][3]
The composition of the ceramide-containing moisturizer plays a crucial role in its efficacy. Formulations that include a physiological ratio of ceramides, cholesterol, and free fatty acids (often cited as a 3:1:1 molar ratio) are designed to mimic the natural lipid structure of the skin barrier.
Table 1: Quantitative Comparison of Ceramide-Containing Moisturizers from Select Studies
| Study (Year) | Moisturizer(s) Tested | Comparator | Key Efficacy Outcomes (Mean Change from Baseline) |
| Sugarman et al. (2016)[4] | Ceramide formulation | Fluticasone propionate (B1217596) 0.05% | SCORAD: -50.7% (p<0.001) for ceramide formulation. No statistically significant difference between the two groups. |
| Marseglia et al. (2016)[4] | Ceramide-containing cream | Simple hydrating cream | Eczema Severity Score (ESS): 84% reduction with ceramide cream vs. 50% reduction with simple hydrating cream (p=0.0001). |
| Simpson et al. (2016)[4] | Cream with a ceramide precursor | No treatment | Statistically significant improvements in skin dryness, skin hydration, and TEWL. |
| Kircik et al. (2014) [as cited in 22] | Ceramide cream | Petrolatum lotion | Skin Hydration: 55% improvement with ceramide cream vs. 37% with petrolatum lotion at week 4. |
| Spada et al. [as cited in 22] | Ceramide cream and cleanser | Placebo | Significantly improved barrier function (lower TEWL) compared to placebo. |
Note: Direct head-to-head trials comparing different commercial ceramide moisturizers are limited in the published literature. The data above is collated from studies with varying methodologies and patient populations.
Table 2: Composition of Commonly Studied Ceramide-Containing Moisturizers
| Product | Key Ceramide Ingredients | Other Key Ingredients | Notable Features |
| EpiCeram® | Hydroxypropyl Bispalmitamide MEA (a pseudo-ceramide) | Cholesterol, Conjugated Linoleic Acid, Palmitic Acid | Formulated with a 3:1:1 ratio of ceramides, cholesterol, and free fatty acids. Prescription medical device. |
| CeraVe® Moisturizing Cream | Ceramide NP, Ceramide AP, Ceramide EOP | Cholesterol, Phytosphingosine, Hyaluronic Acid, Petrolatum | Contains a blend of three essential ceramides. Utilizes MultiVesicular Emulsion (MVE) technology for controlled release. Over-the-counter. |
| TriCeram® | Not explicitly detailed in searches | Contains physiological lipids | Often cited as having a 3:1:1 physiological lipid ratio. |
| Cetaphil Restoraderm® | Ceramide precursor | Not explicitly detailed in searches | Formulated to replenish skin's natural lipids. |
Experimental Protocols
The evaluation of moisturizer efficacy in atopic dermatitis typically follows a standardized clinical trial protocol. Below is a summary of a general experimental workflow.
Generalized Experimental Workflow for Moisturizer Efficacy Trial
Caption: A typical workflow for a randomized controlled trial evaluating moisturizer efficacy in atopic dermatitis.
Key Methodologies
-
Study Design: Randomized, double-blind, controlled trials are the gold standard. A split-body design, where different products are applied to contralateral limbs of the same subject, can also be employed to minimize inter-individual variability.
-
Participant Population: Typically includes patients with mild to moderate atopic dermatitis, often with a specified age range. A washout period for topical corticosteroids and other medicated treatments is usually required before the study begins.
-
Treatment Regimen: Moisturizers are generally applied twice daily to the affected areas for a specified duration, commonly ranging from 2 to 12 weeks.
-
Efficacy Assessments:
-
SCORAD (Scoring Atopic Dermatitis): A composite score that assesses the extent and severity of eczema, as well as subjective symptoms like pruritus and sleep loss.
-
TEWL (Transepidermal Water Loss): An objective measure of skin barrier function. It is typically measured using a Tewameter or a similar device.
-
Skin Hydration: Assessed using a Corneometer or other capacitance-based instruments.
-
Pruritus and Sleep Loss: Often evaluated using visual analog scales (VAS) or other patient-reported outcome measures.
-
-
Safety and Tolerability: Assessed by monitoring for adverse events such as stinging, burning, or allergic reactions.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of ceramide-containing moisturizers is rooted in their ability to replenish the deficient lipid barrier of atopic skin.
Ceramide Synthesis and Skin Barrier Formation
Caption: The role of ceramide synthesis in skin barrier function and its disruption in atopic dermatitis.
In healthy skin, a complex enzymatic pathway in the keratinocytes leads to the synthesis of various ceramide species. These, along with cholesterol and free fatty acids, are packaged into lamellar bodies, which are then secreted into the extracellular space of the stratum corneum to form the lipid barrier. In atopic dermatitis, this synthesis is impaired, leading to a deficient and disorganized lipid barrier. This results in increased TEWL, enhanced penetration of allergens and irritants, and subsequent inflammation. Topical application of ceramide-containing moisturizers aims to directly replenish these missing lipids, thereby restoring barrier function, reducing water loss, and mitigating the inflammatory cascade.
Conclusion
Ceramide-containing moisturizers are a cornerstone in the management of atopic dermatitis, with strong evidence supporting their efficacy in improving disease severity. The specific formulation, including the types and ratios of lipids, likely influences their therapeutic benefit. While direct comparative efficacy data between different commercial ceramide moisturizers is not abundant, the available evidence suggests that those with a physiological lipid composition are beneficial. Future research should focus on well-designed, head-to-head clinical trials to provide a clearer hierarchy of efficacy among the various available formulations. This will enable a more evidence-based approach to product selection for individuals with atopic dermatitis.
References
- 1. The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
Safety Operating Guide
Navigating the Disposal of C18:1-Ceramide-¹³C₁₈: A Comprehensive Guide
Prudent Safety Measures and Handling
Before beginning any disposal process, it is crucial to handle C18:1-Ceramide-¹³C₁₈ with care. Although some safety data sheets for similar ceramide compounds indicate they are not classified as hazardous, it is best practice to treat all research chemicals as potentially hazardous until comprehensive toxicological data is available.[2][3] Therefore, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[4] All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[4]
Quantitative Data on Related Ceramides (B1148491)
The following table summarizes key physical and safety data for closely related C18 ceramide compounds, which can serve as a reference for handling C18:1-Ceramide-¹³C₁₈.
| Property | C18 Ceramide (d18:1/18:0) | C18:1 Ceramide (d18:1/18:1(9Z)) |
| Molecular Formula | C₃₆H₇₁NO₃[2] | C₃₆H₆₉NO₃[5] |
| Molecular Weight | 566.0 g/mol [2] | 563.9 g/mol [5] |
| Form | Crystalline solid[2] | Powder |
| Storage Temperature | -20°C[2] | -20°C |
| GHS Classification | Not classified as hazardous[3] | Not specified |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[3] | Not specified |
Step-by-Step Disposal Protocol
The disposal of C18:1-Ceramide-¹³C₁₈ should be managed as hazardous chemical waste. This ensures the highest level of safety and compliance with institutional and regulatory standards.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste when it is no longer intended for use.[6]
-
Treat all C18:1-Ceramide-¹³C₁₈ waste, including pure compound, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), as hazardous waste.[7]
-
Do not mix solid waste with liquid waste.[7]
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect dry, solid C18:1-Ceramide-¹³C₁₈ waste in its original container if possible, provided the container is in good condition.[7][8]
-
If the original container is not available or suitable, use a new, compatible, and clearly labeled hazardous waste container.[6][9]
-
For chemically contaminated lab supplies, double-bag the waste in clear plastic bags to allow for visual inspection.[7]
-
-
Liquid Waste:
-
Collect liquid waste containing C18:1-Ceramide-¹³C₁₈ in a leak-proof, screw-cap container.[7] Corks or parafilm are not acceptable closures.[7]
-
Ensure the container material is compatible with the solvent used to dissolve the ceramide.
-
Do not fill containers beyond 90% capacity to allow for expansion.[9]
-
-
Sharps:
-
Dispose of any sharps (e.g., needles, broken glass) contaminated with C18:1-Ceramide-¹³C₁₈ in a designated sharps container.[7]
-
3. Labeling:
-
Clearly label every waste container with a "Hazardous Waste" tag.[6][7]
-
The label must include the full chemical name ("C18:1-Ceramide-¹³C₁₈"), the concentration, and the solvent (for liquid waste).
-
Indicate the date when waste was first added to the container.[8]
4. Storage:
-
Store hazardous waste in a designated, secure area away from general lab traffic.[7]
-
Use secondary containment, such as a lab tray or pan, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[7]
-
Segregate waste containers based on compatibility. For instance, store organic solvents separately from acids and bases.[6][9]
-
Keep waste containers closed at all times, except when adding waste.[7][9]
5. Disposal Request and Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[7]
-
Do not dispose of C18:1-Ceramide-¹³C₁₈ down the drain or in the regular trash.[10]
-
Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of C18:1-Ceramide-¹³C₁₈.
Caption: Disposal workflow for C18:1-Ceramide-¹³C₁₈.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. caymanchem.com [caymanchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling C18:1-Ceramide-13C18
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling C18:1-Ceramide-13C18. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and maintain the integrity of their research. While the toxicological properties of many ceramides (B1148491) have not been fully investigated, it is prudent to handle them as potentially hazardous substances.[1][2][3]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against potential exposure when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety glasses with side shields or goggles are required to protect from splashes.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. It is important to inspect gloves for any tears or perforations before use.[1][3]
-
Skin and Body Protection: A laboratory coat is mandatory to protect skin and clothing.[1] For procedures with a risk of splashing, consider additional protection like a chemical-resistant apron.
-
Respiratory Protection: If working with the powdered form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[1]
Safety and Handling Data Summary
The following table summarizes key quantitative data for handling this compound, providing a quick reference for its physical properties and safety information.
| Parameter | Information | Source |
| Appearance | Solid/Crystalline Solid | [2] |
| Storage Temperature | -20°C | [2][4] |
| Stability | ≥ 4 years at -20°C | [2][5] |
| Hazard Classification | Not always explicitly classified, but should be handled as potentially hazardous. Related ceramides are considered skin and eye irritants. | [6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. Do NOT dispose of down the drain. | [7] |
Operational Plan: Step-by-Step Guidance
Adherence to proper handling and storage protocols is essential to maintain the stability of this compound and ensure the safety of laboratory personnel.
Preparation of Stock Solution
-
Preparation: Before handling, ensure the work area, such as a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. Have all necessary equipment and reagents readily available.[1]
-
Weighing: If weighing the solid form, perform this in a chemical fume hood or a ventilated balance enclosure to minimize the inhalation of dust particles.[1]
-
Dissolving: A stock solution can be made by dissolving the this compound in a solvent of choice, which should be purged with an inert gas.[2] C18 Ceramide is soluble in dimethyl formamide (B127407) (DMF) at approximately 0.15 mg/ml.[2]
-
Aliquoting: For frequent use, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and maintain the compound's integrity.[1]
-
Storage: Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]
Disposal Plan
Proper disposal of this compound is critical for laboratory safety and environmental responsibility. Always act in accordance with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Before handling the ceramide waste, ensure you are wearing the appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., pipette tips, weighing paper), in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical and marked as "Hazardous Waste" with the full chemical name.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[7]
-
-
Waste Storage: Store the hazardous waste container in a designated and secure satellite accumulation area, away from general laboratory traffic.[7]
-
Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[7]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
